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4-(Chloromethyl)-2-propyl-1,3-thiazole Documentation Hub

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  • Product: 4-(Chloromethyl)-2-propyl-1,3-thiazole
  • CAS: 40516-58-3

Core Science & Biosynthesis

Foundational

Introduction: The Versatility of a Core Heterocyclic Scaffold

An In-depth Technical Guide to 4-(Chloromethyl)-2-propyl-1,3-thiazole 4-(Chloromethyl)-2-propyl-1,3-thiazole is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Chloromethyl)-2-propyl-1,3-thiazole

4-(Chloromethyl)-2-propyl-1,3-thiazole is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and a lipophilic propyl substituent on the thiazole core, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules. The thiazole ring itself is a "privileged scaffold," a core structural motif found in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safe handling protocols, designed for professionals in the scientific community.

While a specific CAS (Chemical Abstracts Service) number for 4-(chloromethyl)-2-propyl-1,3-thiazole is not prominently listed in major databases, its identity is unambiguously defined by its chemical structure and standard identifiers. For related structures, such as the hydrochloride salt of the unsubstituted 4-(Chloromethyl)thiazole, the CAS number is 7709-58-2.[][4][5] For the specific target molecule of this guide, it is best identified by its IUPAC name and other structural identifiers.

Physicochemical and Structural Properties

A summary of the key computed and experimental properties for 4-(chloromethyl)-2-propyl-1,3-thiazole and related compounds is presented below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValue for 4-(chloromethyl)-2-propyl-1,3-thiazoleReference
Molecular Formula C₇H₁₀ClNS[6]
Molecular Weight 175.68 g/mol [6]
Monoisotopic Mass 175.02225 Da[6]
InChIKey PAZHFVKPFFPSEK-UHFFFAOYSA-N[6]
SMILES CCCC1=NC(=CS1)CCl[6]
Predicted XlogP 2.6[6]
Physical Form Solid (expected for related hydrochloride salts)
Melting Point 186-192 °C (dec.) for 4-(Chloromethyl)thiazole HCl[][5]
Boiling Point 214.9 °C at 760 mmHg (for 4-(Chloromethyl)thiazole HCl)[5]
Storage Temperature Inert atmosphere, Room Temperature[4][5]

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-(chloromethyl)-2-substituted-thiazole core is the Hantzsch thiazole synthesis.[1][7] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the specific synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole, the reaction proceeds between 1,3-dichloroacetone and thiobutyramide (butanthioamide).

Reaction Mechanism and Rationale

The causality of the Hantzsch synthesis is a well-understood, two-step process:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,3-dichloroacetone.

  • Cyclization and Dehydration: Following the initial attack, an intramolecular cyclization occurs, followed by a dehydration step, which results in the formation of the aromatic thiazole ring.

The choice of 1,3-dichloroacetone is critical as it provides the three-carbon backbone and the necessary chloromethyl group at the 4-position. The 2-propyl substituent is furnished by the corresponding thioamide, thiobutyramide.

Hantzsch_Synthesis Hantzsch Synthesis Workflow cluster_reaction Reaction Steps Thiobutyramide Thiobutyramide (Provides 2-propyl group) Intermediate Hydroxythiazoline Intermediate Thiobutyramide->Intermediate + DCA 1,3-Dichloroacetone (Provides thiazole backbone and 4-chloromethyl group) DCA->Intermediate Product 4-(Chloromethyl)-2-propyl-1,3-thiazole Intermediate->Product - H₂O (Dehydration) Solvent Solvent (e.g., Ethanol) Solvent->Intermediate

Caption: Workflow for the Hantzsch synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole.

Experimental Protocol

The following protocol is adapted from established procedures for synthesizing analogous 4-(chloromethyl)thiazoles.[8][9]

Materials:

  • 1,3-Dichloroacetone

  • Thiobutyramide (or thioacetamide for the 2-methyl analogue[8])

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (0.2 mol) and thiobutyramide (0.2 mol) in absolute ethanol (200 mL).

  • Heating: Stir the resulting solution at a controlled temperature of 60-70°C for approximately two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, filter the solution to remove any insoluble byproducts.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (in vacuo).

  • Precipitation: Treat the resulting residue with diethyl ether (200 mL) to precipitate the hydrochloride salt of the product. The ether acts as an anti-solvent, causing the more polar product salt to crystallize.

  • Purification: Collect the solid product by filtration and recrystallize from absolute ethanol to yield the purified 4-(chloromethyl)-2-propyl-1,3-thiazole hydrochloride.

Applications in Drug Development and Medicinal Chemistry

The thiazole nucleus is a cornerstone in modern drug design.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][10][11][12]

Role as a Chemical Intermediate

4-(Chloromethyl)-2-propyl-1,3-thiazole is not typically an end-product but rather a crucial intermediate. The strategic placement of its functional groups allows for predictable and versatile chemical modifications:

  • 4-(Chloromethyl) Group: This is a highly reactive electrophilic site, ideal for nucleophilic substitution (Sₙ2) reactions. It allows for the facile introduction of various side chains containing oxygen, nitrogen, or sulfur nucleophiles, enabling the synthesis of large libraries of compounds for screening. This approach is fundamental in converting a simple building block into a potential drug candidate.[7]

  • 2-Propyl Group: This substituent enhances the lipophilicity of the molecule, which can be critical for improving pharmacokinetic properties such as membrane permeability and metabolic stability.

The combination of these features makes this compound a valuable starting point for developing novel therapeutics targeting a range of diseases, from infectious diseases to oncology.[10][11] For instance, novel thiazole analogues have shown potent activity against breast cancer cell lines by inhibiting key signaling pathways like VEGFR-2.[10]

Safety, Handling, and Storage

Hazard Assessment: Based on safety data for structurally related chloromethylthiazoles, this compound should be handled as a hazardous substance.[13][14]

  • Corrosivity and Irritation: It is expected to be corrosive and cause severe skin burns and eye damage.[13][14] Contact with skin and eyes must be strictly avoided.

  • Toxicity: The compound is likely harmful if swallowed and may be toxic upon skin contact.[14] The toxicological properties have not been fully investigated, warranting a cautious approach.[13][15]

  • Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[14]

Mandatory Safety Protocols

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, including a lab coat.

  • Use impermeable gloves (e.g., nitrile) and inspect them before use.[15][16]

  • Wear safety glasses with side-shields or chemical goggles.[14] Face protection may be required for larger quantities.

Handling and Storage:

  • All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] Storage under an inert atmosphere is recommended.[4][5]

  • Avoid contact with incompatible materials.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[13][15]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek urgent medical attention.[13][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek urgent medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[13][15]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] Do not let the product enter drains.[15]

References

  • PubChem. 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1). Available from: [Link]

  • MSDS of 4-(Chloromethyl)thiazole hydrochloride. MSDS of 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]

  • PrepChem.com. Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). Available from: [Link]

  • LookChem. 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]

  • PubChem. 4-(chloromethyl)-2-propyl-1,3-thiazole. Available from: [Link]

  • Google Patents. US4468517A - Synthesis of thiazoles.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Verma, V. D., et al. (2025). 1,3-Thiazoles: Advances in Synthesis, Properties, and Comprehensive Biological Potential. ResearchGate. Available from: [Link]

  • Popiołek, Ł., & Kosikowska, U. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(24), 5906. Available from: [Link]

  • Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Heterocyclic Chemistry, 55(1), 8-27. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4945. Available from: [Link]

  • Gado, M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3390. Available from: [Link]

  • Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 18(6), 437-453. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 4-(Chloromethyl)-2-propyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(chloromethyl)-2-propyl-1,3-thiazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize this compound in their work. We will delve into its structural attributes, predictable and experimentally-derived physical constants, and a detailed exploration of its solubility profile. The causality behind experimental choices and the logic of analytical methodologies are emphasized throughout to provide actionable, field-proven insights.

Core Compound Identity and Structural Elucidation

4-(Chloromethyl)-2-propyl-1,3-thiazole is a substituted thiazole featuring a propyl group at the 2-position and a chloromethyl group at the 4-position. The thiazole ring is a fundamental scaffold in a multitude of biologically active molecules, and the specific substitution pattern of this compound offers versatile handles for further chemical modifications.

PropertyValueSource
Chemical Name 4-(chloromethyl)-2-propyl-1,3-thiazolePubChem[1]
Molecular Formula C₇H₁₀ClNSPubChem[1]
Molecular Weight 175.68 g/mol PubChem[1]
Canonical SMILES CCCC1=NC(=CS1)CClPubChem[1]
InChI Key PAZHFVKPFFPSEK-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.6PubChem[1]

The predicted octanol-water partition coefficient (XlogP) of 2.6 suggests that 4-(chloromethyl)-2-propyl-1,3-thiazole possesses a moderate degree of lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and oral bioavailability. The electron-withdrawing nature of the thiazole ring and the chlorine atom, combined with the alkyl substituent, creates a unique electronic and steric environment that dictates its reactivity and intermolecular interactions.[2]

Physical Properties: An Analysis of Experimental and Estimated Data

Precise physical property data for 4-(chloromethyl)-2-propyl-1,3-thiazole is not extensively reported in publicly available literature. Therefore, this guide presents a combination of predicted values and experimental data from closely related structural analogs to provide a robust estimation of its physical characteristics.

Physical PropertyEstimated/Reported ValueRemarks and Comparative Analysis
Physical State Likely a liquid or low-melting solidThe parent compound, thiazole, is a pale yellow liquid.[3] The presence of the chloromethyl and propyl groups increases the molecular weight, which could lead to a solid state at room temperature. For comparison, the structurally similar 4-(chloromethyl)-2-isopropyl-1,3-thiazole is a solid.
Melting Point Not experimentally determined.For the related compound, 4-(chloromethyl)thiazole hydrochloride, the melting point is reported as 186-192 °C with decomposition.[4] The absence of the hydrochloride salt in the target compound would significantly lower the melting point.
Boiling Point Estimated to be > 172 °C2-Propyl-1,3-thiazole has a reported boiling point of 172 °C. The addition of the chloromethyl group would be expected to increase the boiling point due to increased molecular weight and polarity. The boiling point of 4-(chloromethyl)thiazole hydrochloride is 214.9 °C.[4]
Density Not experimentally determined.The density of thiazole is approximately 1.198 g/cm³.[5] It is anticipated that the density of 4-(chloromethyl)-2-propyl-1,3-thiazole will be slightly higher due to the presence of the chlorine atom.

The determination of these physical properties is fundamental for handling, purification (e.g., distillation), and formulation development. The following section details the established experimental protocols for their precise measurement.

Experimental Protocols for Physical Property Determination

The following protocols are standard methodologies for the determination of key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind the solid sample to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in the heating block of the melting point apparatus. D Heat rapidly to ~15-20 °C below the expected melting point. C->D E Decrease heating rate to 1-2 °C per minute. D->E F Record the temperature at which the first liquid appears (T1). E->F G Record the temperature at which the entire sample is liquid (T2). F->G H The melting range is T1 - T2. G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant used for identification and assessment of purity.

Methodology: Micro-Boiling Point Determination

This method is suitable for small quantities of liquid.

BoilingPoint cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result A Place a few drops of the liquid into a small test tube. B Invert a sealed-end capillary tube and place it inside the test tube. A->B C Attach the test tube to a thermometer. B->C D Suspend the assembly in a heating bath (e.g., Thiele tube with mineral oil). C->D E Heat the bath gently. F Observe a steady stream of bubbles emerging from the capillary tube. E->F G Remove the heat source. F->G H Record the temperature at which the liquid just begins to enter the capillary tube. G->H I The recorded temperature is the boiling point. H->I

Caption: Micro-Boiling Point Determination Workflow.

Solubility Profile: A Guide for Formulation and Application

The solubility of a compound is a critical determinant of its utility in various applications, from synthetic reactions to biological assays and pharmaceutical formulations. Thiazole itself is soluble in alcohol and ether and moderately soluble in water.[3][7] The solubility of substituted thiazoles is highly dependent on the nature of the substituents. The propyl group in 4-(chloromethyl)-2-propyl-1,3-thiazole will decrease its aqueous solubility compared to the parent thiazole, while the polar chloromethyl group may slightly counteract this effect.

Qualitative and Quantitative Solubility Assessment

A preliminary qualitative assessment of solubility in a range of common laboratory solvents is a crucial first step.

Qualitative Solubility Observations for Thiazole Derivatives:

Solvent ClassCommon SolventsExpected Solubility of Thiazole DerivativesRationale
Polar Protic Water, Methanol, EthanolModerate to LowThe thiazole nitrogen can act as a hydrogen bond acceptor. However, the overall lipophilicity of larger derivatives limits aqueous solubility.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFGood to HighFavorable dipole-dipole interactions with the polar thiazole ring.
Nonpolar Dichloromethane, Chloroform, Toluene, HexaneGood to HighThe overall molecule has significant nonpolar character, especially with alkyl substituents.

For quantitative analysis, the shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

ShakeFlask A Add an excess of the solid compound to a known volume of the solvent in a sealed vial. B Agitate the vial at a constant temperature for 24-72 hours to ensure equilibrium. A->B C Separate the undissolved solid from the saturated solution (e.g., by centrifugation and/or filtration). B->C D Quantify the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis). C->D E The measured concentration is the equilibrium solubility. D->E

Caption: Shake-Flask Method for Solubility Determination.

Solubility in Biologically Relevant Media

For drug development purposes, understanding the solubility in media that mimic the physiological conditions of the gastrointestinal tract is paramount. Biorelevant media, such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF), provide a more accurate prediction of in vivo dissolution and absorption.

Biorelevant MediumKey ComponentspHRelevance
SGF (Simulated Gastric Fluid) Pepsin, NaCl1.2Simulates the fasting stomach environment.
FaSSIF (Fasted State Simulated Intestinal Fluid) Taurocholate, Lecithin, Maleate Buffer6.5Simulates the fasting small intestine.
FeSSIF (Fed State Simulated Intestinal Fluid) Taurocholate, Lecithin, Glyceryl Monooleate, Sodium Oleate, Acetate Buffer5.0Simulates the fed state small intestine.

The shake-flask method described above can be adapted for use with these biorelevant media to determine the apparent solubility under conditions that more closely resemble the human body.

Conclusion

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Athabasca University. Experiment 1: Melting-point Determinations. [Link]

  • Scribd. Determination of Melting Point of An Organic Compound | PDF. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Asian Journal of Chemistry. Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Solubility of Things. Thiazole. [Link]

  • PubChem. 4-(chloromethyl)-2-propyl-1,3-thiazole. [Link]

  • ResearchGate. Calculated π-electron density of thiazole. [Link]

  • ResearchGate. Calculated π-electron density of thiazole. [Link]

  • Wikipedia. Thiazole. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • Chemical Synthesis Database. 4-(chloromethyl)-1,3-thiazol-2-ol. [Link]

  • PubChem. 4-(chloromethyl)-2-isopropyl-1,3-thiazole. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [Link]

  • National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • National Center for Biotechnology Information. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Semantic Scholar. Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifungals. [Link]

  • Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]

  • MDPI. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]

  • MDPI. Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. [Link]

  • The Distant Reader. Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. [Link]

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Foundational

The 2-Propyl-4-Chloromethylthiazole Scaffold: Precision Nomenclature, Synthesis, and Medicinal Utility

Executive Summary The thiazole heterocycle is a cornerstone of modern medicinal chemistry, serving as a pharmacophore in essential therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Bleomycin ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole heterocycle is a cornerstone of modern medicinal chemistry, serving as a pharmacophore in essential therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Bleomycin . Among its synthetic precursors, 4-(chloromethyl)-2-propyl-1,3-thiazole represents a critical "warhead" intermediate. Its electrophilic chloromethyl group allows for rapid diversification, while the lipophilic propyl chain modulates solubility and enzyme binding affinity.

This technical guide provides a definitive framework for the nomenclature, synthesis, and validation of this scaffold, designed for researchers requiring rigorous adherence to IUPAC standards and reproducible experimental protocols.

Part 1: Precision Nomenclature (IUPAC)

Correct nomenclature is not merely a formality; it is the basis of intellectual property security and regulatory compliance. The naming of thiazoles follows the Hantzsch-Widman system, but substituent prioritization often leads to errors.

The Core Rules
  • Heterocycle Priority: The parent ring is a 1,3-thiazole .[1][2] Numbering commences at the Sulfur atom (position 1) and proceeds toward the Nitrogen atom (position 3) to give heteroatoms the lowest possible locants (

    
     is preferred over 
    
    
    
    ).
  • Numbering the Ring:

    • S: Position 1

    • C (between S and N): Position 2

    • N: Position 3

    • C (adjacent to N): Position 4

    • C (adjacent to S): Position 5

  • Substituent Alphabetization: Substituents are cited alphabetically, not by position number.

    • C: Chloromethyl[3]

    • P: Propyl

    • Result: Chloromethyl precedes Propyl.[4]

The Definitive Name

Preferred IUPAC Name (PIN): 4-(chloromethyl)-2-propyl-1,3-thiazole[4]

Note: While "thiazole" implies the 1,3 isomer, "1,3-thiazole" is the rigorous PIN designation to distinguish it from 1,2-thiazole (isothiazole).

Naming Derivatives (The "Warhead" Concept)

When the chlorine atom is displaced by a nucleophile (e.g., a secondary amine), the naming logic shifts. The group at position 4 becomes a substituted methyl group.

  • Example: Reaction with dimethylamine.

  • New Group: (dimethylamino)methyl

  • Full Name: N,N-dimethyl-1-(2-propyl-1,3-thiazol-4-yl)methanamine OR 4-[(dimethylamino)methyl]-2-propyl-1,3-thiazole.

Nomenclature Logic Flow

The following diagram illustrates the decision matrix for naming this scaffold and its derivatives.

ThiazoleNaming Start Identify Heterocycle Step1 S=1, N=3 (1,3-Thiazole) Start->Step1 Step2 Number Ring (S -> C -> N) Step1->Step2 Step3 Identify Substituents Step2->Step3 Sub1 Pos 2: Propyl Step3->Sub1 Sub2 Pos 4: Chloromethyl Step3->Sub2 Step4 Alphabetize (C before P) Sub1->Step4 Sub2->Step4 Final 4-(chloromethyl)-2-propyl-1,3-thiazole Step4->Final

Figure 1: Decision logic for IUPAC nomenclature of 2,4-disubstituted thiazoles.

Part 2: Synthesis & Mechanism (The Hantzsch Protocol)

The Hantzsch Thiazole Synthesis is the industry-standard method for constructing this ring.[3] It involves the condensation of an


-haloketone with a thioamide.[3][5][6][7]
Retrosynthetic Analysis

To synthesize 4-(chloromethyl)-2-propyl-1,3-thiazole , we disconnect the ring at the S-C2 and N-C4 bonds:

  • Thioamide Component: Butanethioamide (provides the S-C-N fragment and the propyl chain).

  • 
    -Haloketone Component:  1,3-Dichloroacetone (provides the C-C fragment and the chloromethyl "warhead").
    
Reaction Mechanism[5]
  • Nucleophilic Attack: The sulfur of the thioamide attacks the unhindered alkyl chloride of 1,3-dichloroacetone (SN2).

  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Synthetic Workflow Diagram

HantzschSynthesis Reagent1 Butanethioamide (Thioamide Source) Intermed Intermediate Thioimidate (S-alkylation) Reagent1->Intermed Ethanol, Reflux Reagent2 1,3-Dichloroacetone (Bis-electrophile) Reagent2->Intermed Ethanol, Reflux Cyclization Intramolecular Cyclization (- H2O, - HCl) Intermed->Cyclization Product 4-(chloromethyl)-2-propyl-1,3-thiazole (Final Scaffold) Cyclization->Product

Figure 2: Step-wise Hantzsch synthesis pathway for the target scaffold.

Part 3: Experimental Protocol

Objective: Synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole on a 10 mmol scale.

Materials
  • Butanethioamide (1.03 g, 10 mmol)

  • 1,3-Dichloroacetone (1.27 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Magnesium sulfate (

    
    )
    
Methodology
  • Preparation: Dissolve 1,3-dichloroacetone (10 mmol) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add butanethioamide (10 mmol) dissolved in 10 mL ethanol dropwise over 15 minutes at room temperature. Note: Exothermic reaction possible.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool to room temperature.[5]

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated

      
       solution (pH ~8).
      
    • Extract with Dichloromethane (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Structural Validation (NMR Data)

Upon isolation, the structure must be confirmed. The chloromethyl group and the aromatic thiazole proton are the key diagnostic signals.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

7.15 - 7.25Singlet (s)1HC5-H (Aromatic Ring)

4.65 - 4.75Singlet (s)2H

-Cl
(Chloromethyl)

2.95 - 3.05Triplet (t)2HPropyl

-


1.75 - 1.85Multiplet (m)2HPropyl

-


0.95 - 1.05Triplet (t)3HPropyl

-


~170.0--C2 (Thiazole)

~152.0--C4 (Thiazole)

~116.0--C5 (Thiazole)

~41.0--

-Cl

Part 4: Medicinal Utility & Safety[1]

The "Warhead" Application

The 4-chloromethyl group is a versatile electrophile. In drug discovery, this position is frequently used to tether the thiazole ring to other pharmacophores.

  • Ritonavir Context: While Ritonavir utilizes a 2-isopropyl-4-thiazolyl moiety, the chemistry is homologous. The thiazole ring is metabolically active; research indicates that cytochrome P450 3A4 (CYP3A4) can oxidize the thiazole, leading to reactive intermediates that covalently bind to the enzyme, causing mechanism-based inactivation. This property is exploited in "booster" drugs.[8]

Safety: Genotoxicity Warning

Critical Alert: 4-(chloromethyl)thiazoles are alkylating agents.

  • Hazard: Potential for direct DNA alkylation.

  • Handling: Use double-gloving (nitrile), work strictly within a fume hood, and quench all glassware with a nucleophilic solution (e.g., dilute ammonium hydroxide) before washing.

References

  • IUPAC Nomenclature Rules (P-14.4): IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 1887.[7] [Link]

  • Ritonavir Mechanism: Sevrioukova, I. F., & Poulos, T. L. "Structure and Mechanism of the Complex between Cytochrome P4503A4 and Ritonavir." Proceedings of the National Academy of Sciences, 2010. [Link]

  • Thiazole NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. [Link]

Sources

Exploratory

chemical safety data sheet (SDS) for 4-(Chloromethyl)-2-propyl-1,3-thiazole

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of 4-(Chloromethyl)-2-propyl-1,3-thiazole CAS Number: 40516-58-3 Formula: C₇H₁₀ClNS Molecular Weight: 175.68 g/mol Part 1: Executive Technical Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of 4-(Chloromethyl)-2-propyl-1,3-thiazole

CAS Number: 40516-58-3 Formula: C₇H₁₀ClNS Molecular Weight: 175.68 g/mol

Part 1: Executive Technical Summary

4-(Chloromethyl)-2-propyl-1,3-thiazole is a highly reactive heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and agrochemicals. Its utility stems from the electrophilic chloromethyl moiety, which serves as a versatile "warhead" for nucleophilic substitution reactions.

However, this same reactivity dictates its hazard profile. It is a potent alkylating agent and a lachrymator . Upon contact with biological tissue, it acts as a severe corrosive, capable of irreversible protein alkylation and DNA damage. Furthermore, the molecule is moisture-sensitive; hydrolysis releases hydrochloric acid (HCl), exacerbating its corrosive nature.

This guide moves beyond standard SDS compliance, offering a mechanistic understanding of the compound's risks and a self-validating framework for its safe manipulation in research environments.

Part 2: Physicochemical Identification & Properties

The following data establishes the baseline for identification and handling.

PropertySpecificationTechnical Note
Appearance Off-white to yellow low-melting solid or oilState depends on purity and ambient temp.
Boiling Point ~240–250 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility Soluble in DCM, EtOAc, DMSOReacts violenty with nucleophilic solvents (H₂O, MeOH).
Reactivity High (Electrophile)Rapidly hydrolyzes to 4-(hydroxymethyl) analog + HCl.
Storage Class 8 (Corrosive)Store under inert gas (Ar/N₂) at 2–8 °C.

Part 3: Hazard Assessment & Mechanistic Toxicology

The "Why" Behind the Hazard

Standard SDSs list H-codes (H314, H302) but fail to explain the causality. The danger of 4-(Chloromethyl)-2-propyl-1,3-thiazole lies in its mechanism of action: Nucleophilic Substitution (Sₙ2).

The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the chlorine and the adjacent thiazole ring. When this compound contacts biological tissue, nucleophiles (nitrogen in DNA bases, sulfur in cysteine residues of proteins) attack this carbon, displacing the chloride ion.

Consequences:

  • Cellular Death: Alkylation of critical enzymes inhibits their function.

  • Genotoxicity: Alkylation of DNA (e.g., N7-guanine) can lead to replication errors.

  • Chemical Burns: The displacement releases Cl⁻, which pairs with protons to form localized Hydrochloric Acid (HCl), causing immediate chemical burns.

Visualizing the Toxicity Mechanism

ToxicityMechanism Compound 4-(Chloromethyl)-2-propylthiazole Transition Transition State (S_N2 Attack) Compound->Transition Electrophilic Carbon BioTarget Biological Nucleophile (DNA-NH2 / Protein-SH) BioTarget->Transition Nucleophilic Attack Damage Alkylated Biomolecule (Loss of Function) Transition->Damage Covalent Bond Formation Byproduct HCl Release (Chemical Burn) Transition->Byproduct Leaving Group (Cl-)

Figure 1: Mechanistic pathway of toxicity. The chloromethyl group acts as an alkylating agent, permanently modifying biological targets and releasing corrosive acid.

Part 4: Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Barrier: All transfers must occur within a certified Chemical Fume Hood.

  • Atmosphere: Due to moisture sensitivity, open vessels only under a blanket of dry Nitrogen or Argon.

  • Decontamination: A saturated solution of Sodium Thiosulfate should be kept in the hood. Thiosulfate acts as a "sacrificial nucleophile," rapidly reacting with the chloromethyl group to form a non-toxic water-soluble salt, effectively neutralizing the spill.

Personal Protective Equipment (PPE) Matrix
Scale of WorkHand ProtectionEye/Face ProtectionBody Protection
Analytical (<100 mg) Double Nitrile (0.11mm)Safety Glasses w/ Side ShieldsLab Coat
Preparative (100 mg - 5 g) Nitrile (Inner) + Laminate (Outer)Chemical GogglesLab Coat + Chemical Apron
Scale-Up (>5 g) Silver Shield® / 4H® LaminateFull Face Shield + GogglesTyvek® Suit
Handling Decision Tree

HandlingProtocol Start Start: Handling 4-(Chloromethyl)-2-propylthiazole CheckState Check Physical State Start->CheckState Solid Solid / Low Melting CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Weighing Weigh in Fume Hood (Avoid Static) Solid->Weighing Use Spatula Transfer Syringe Transfer (Inert Gas) Liquid->Transfer Use Syringe Reaction Add to Reaction Vessel Weighing->Reaction Transfer->Reaction Quench Quench Excess Reagent (Use Na-Thiosulfate) Reaction->Quench Post-Process

Figure 2: Operational workflow for safe handling, emphasizing the distinction between solid and liquid handling techniques.

Part 5: Emergency Response Architecture

In the event of exposure, the response must be immediate to prevent permanent tissue damage.

Ocular Exposure (Critical)
  • Mechanism: The compound reacts with corneal proteins and releases HCl.

  • Protocol:

    • IMMEDIATE: Flush with Diphoterine® (if available) or lukewarm water for minimum 30 minutes .

    • Hold Eyelids: Force eyelids open to ensure irrigation behind the globe.

    • Medical: Transport to ER immediately. Do not wait for pain to subside.

Skin Contact
  • Protocol:

    • Drench: Immediately step under a safety shower.

    • Strip: Remove all contaminated clothing while under the shower.[1]

    • Wash: Use soft soap and water.[2] Avoid organic solvents (ethanol/acetone) as they may increase skin permeation.

    • Neutralize: If available, a dilute bicarbonate wash can help neutralize surface acidity after the initial water flush.

Spill Cleanup (Self-Validating)
  • Isolate: Evacuate the immediate area (radius 5m).

  • PPE Up: Don Silver Shield gloves and respiratory protection (P100/ABEK).

  • Absorb: Do NOT use water (generates HCl fumes). Use dry sand, vermiculite, or a specialized solvent absorbent pads.

  • Neutralize: Collect waste in a container containing 10% aqueous Sodium Thiosulfate or Sodium Carbonate to degrade the alkylating agent chemically.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-(Chloromethyl)-2-isopropylthiazole (Analogous Structure). Retrieved from

  • BenchChem. (2025). Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Contains Hantzsch synthesis data for chloromethyl intermediates). Retrieved from

  • Alfa Chemistry. (n.d.). Product entry for 4-(Chloromethyl)-2-propyl-1,3-thiazole (CAS 40516-58-3).[3][4][5][6] Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[7] 4-(Chloromethyl)-2-propyl-1,3-thiazole Product Data. Retrieved from

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] (Basis for H314/H318 classification of alkyl chlorides).

Sources

Foundational

4-(Chloromethyl)-2-propyl-1,3-thiazole PubChem CID and SMILES

[1][2][3][4][5] Executive Summary This technical guide provides a comprehensive analysis of 4-(Chloromethyl)-2-propyl-1,3-thiazole , a versatile heterocyclic building block used in the synthesis of agrochemicals and phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Chloromethyl)-2-propyl-1,3-thiazole , a versatile heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3] As an electrophilic scaffold, it serves as a critical intermediate for introducing the thiazole moiety into complex molecules via nucleophilic substitution at the chloromethyl position. This document details its chemical identity, validated synthesis protocols, reactivity profiles, and safety standards.

Part 1: Chemical Identity & Properties[1][2][3]

Identification Data

The compound is characterized by a 1,3-thiazole ring substituted at the 2-position with an n-propyl chain and at the 4-position with a reactive chloromethyl group.[1][2][3][4][5]

PropertyDetail
IUPAC Name 4-(Chloromethyl)-2-propyl-1,3-thiazole
Common Name 2-Propyl-4-chloromethylthiazole
CAS Registry Number 40516-58-3
PubChem CID 12790769
Molecular Formula C₇H₁₀ClNS
Molecular Weight 175.68 g/mol
SMILES CCCC1=NC(CCl)=CS1
InChI Key PAZHFVKPFFPSEK-UHFFFAOYSA-N
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Note on Isomerism: Researchers must distinguish this compound from its structural isomer, 4-(Chloromethyl)-2-isopropyl-1,3-thiazole (CAS 65386-28-9), which contains a branched isopropyl group and is a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1] The n-propyl variant described here has distinct physical properties and steric profiles.

Physical & Chemical Properties[1][2][3]
  • Appearance: Typically a yellow to orange oil or low-melting solid; the hydrochloride salt is a white to off-white crystalline solid.[1][2][3]

  • Solubility: Soluble in polar organic solvents (Ethanol, DMSO, DMF, Chloroform); limited solubility in water unless protonated.

  • Stability: The free base is prone to degradation upon prolonged exposure to air/moisture (hydrolysis of the C-Cl bond).[1][2][3] Storage as the hydrochloride salt at -20°C is recommended for long-term stability.[1][2][3]

Part 2: Synthesis Protocols

The most robust route to 4-(Chloromethyl)-2-propyl-1,3-thiazole is the Hantzsch Thiazole Synthesis .[1][2][3] This cyclization reaction involves the condensation of a thioamide with an ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-haloketone.[1][3]
Reaction Mechanism

The synthesis couples thiobutanamide (providing the N-C-S fragment and propyl chain) with 1,3-dichloroacetone (providing the C-C backbone and chloromethyl handle).

HantzschSynthesis Thio Thiobutanamide (C3H7-CS-NH2) Inter Hydroxythiazoline Intermediate Thio->Inter Nucleophilic Attack (S) DCA 1,3-Dichloroacetone (Cl-CH2-CO-CH2-Cl) DCA->Inter + Ethanol, Reflux Product 4-(Chloromethyl)-2-propyl-1,3-thiazole (Product) Inter->Product Dehydration (-H2O) Cyclization

Figure 1: Hantzsch synthesis pathway for the formation of the thiazole core.[1][2][3]

Experimental Protocol

Reagents:

  • Thiobutanamide (1.0 equiv)

  • 1,3-Dichloroacetone (1.05 equiv)[1][2][3]

  • Ethanol (Absolute, solvent)

  • Magnesium sulfate (MgSO₄, drying agent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dichloroacetone (13.3 g, 105 mmol) in absolute ethanol (100 mL).

  • Addition: Add thiobutanamide (10.3 g, 100 mmol) to the solution. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.[1][2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • The residue is typically the hydrochloride salt. To obtain the free base, suspend the residue in saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Part 3: Reactivity & Applications[1][2][3]

The chloromethyl group at position 4 is a potent electrophile, susceptible to ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 displacement. This reactivity is exploited to tether the thiazole ring to various pharmacophores.
Functionalization Pathways[1][2][3]

Reactivity Core 4-(Chloromethyl)-2-propyl-1,3-thiazole Prod_Amine Aminomethyl Thiazoles (Drug Linkers) Core->Prod_Amine + Base (K2CO3) Prod_Thiol Thiomethyl Thiazoles (Agrochemicals) Core->Prod_Thiol + Base (NaH) Prod_Ether Alkoxymethyl Thiazoles (Ether Analogs) Core->Prod_Ether Williamson Ether Synth. Amine Primary/Secondary Amines (HNR2) Amine->Prod_Amine Thiol Thiols (HSR) Thiol->Prod_Thiol Alkoxide Alkoxides (NaOR) Alkoxide->Prod_Ether

Figure 2: Divergent synthesis pathways utilizing the chloromethyl electrophile.[1][2][3]

Key Applications
  • Pharmaceutical Scaffolding: The 2-alkyl-4-chloromethylthiazole motif is a structural bioisostere for pyridine and imidazole rings.[1][2][3] It is frequently used to improve lipophilicity (LogP modulation) and metabolic stability in kinase inhibitors.

  • Agrochemicals: Derivatives of this compound, particularly thio-ether linkages, are investigated for fungicidal activity, leveraging the inherent biological activity of the thiazole ring.

Part 4: Safety & Handling (E-E-A-T)[2][3]

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Lachrymator: The chloromethyl moiety makes this compound a potent tear gas agent.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood. High-efficiency particulate air (HEPA) filters are recommended if handling the solid salt form.[1][2][3]

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11 mm thickness), safety goggles, and a lab coat.

  • Spill Management: Neutralize spills with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential before cleanup.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12790769, 4-(Chloromethyl)-2-propyl-1,3-thiazole.[1][2][3] Retrieved from [Link][2]

  • Hantzsch, A. (1887).Ueber die Synthese des Thiazols und seiner Homologen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).

Sources

Exploratory

Unlocking the Therapeutic Vault: A Technical Guide to the Potential of 2-Propylthiazole Derivatives in Drug Discovery

Abstract The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] While extensive research has focused on complex substituted thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] While extensive research has focused on complex substituted thiazoles, the simpler 2-propylthiazole scaffold remains a largely untapped reservoir of therapeutic potential. Currently recognized primarily as a flavoring agent in the food industry, its inherent physicochemical properties—namely its moderate lipophilicity and metabolic stability—make it an ideal starting point for fragment-based drug design and lead optimization.[3][4][5] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic utility of 2-propylthiazole derivatives. We will delve into synthetic strategies, delineate promising therapeutic targets based on evidence from analogous structures, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document serves as both a roadmap and a catalyst for initiating discovery programs centered on this promising chemical class.

The Thiazole Scaffold: A Privileged Structure in Pharmacology

The five-membered thiazole heterocycle, containing sulfur and nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[6] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, participating in hydrogen bonding and other key interactions with biological targets.[7] From the antibiotic properties of Penicillin, which contains a reduced thiazole ring, to the antiretroviral activity of Ritonavir and the anticancer effects of Dasatinib, the thiazole core has demonstrated remarkable versatility.[1][7]

The 2-propylthiazole derivative, the focus of this guide, offers a unique advantage. The 2-propyl group provides a simple, non-polar handle that can anchor the molecule in hydrophobic pockets of target proteins and can be crucial for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] By using this scaffold as a foundation, chemists can introduce diverse functionalities at the C4 and C5 positions to direct the molecule toward specific therapeutic targets.

Diagram 1: The 2-Propylthiazole Core Structure

Caption: Core structure of 2-propylthiazole with key modification sites (R₁, R₂) for derivatization.

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-propylthiazole derivatives, butanethioamide (the thioamide of butyric acid) serves as the key precursor for installing the 2-propyl group.

Diagram 2: General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Starting Materials thioamide Butanethioamide (Provides 2-Propyl Group) start->thioamide haloketone α-Haloketone (Provides C4/C5 & R₁/R₂) start->haloketone condensation Cyclocondensation thioamide->condensation haloketone->condensation intermediate Thiazoline Intermediate condensation->intermediate dehydration Dehydration intermediate->dehydration product 2-Propylthiazole Derivative dehydration->product purification Purification (e.g., Chromatography) product->purification analysis Structural Analysis (NMR, MS) purification->analysis final Pure Compound analysis->final

Caption: A streamlined workflow for the synthesis and purification of 2-propylthiazole derivatives.

A detailed, step-by-step protocol for the synthesis of a representative compound, 2-propyl-4-phenylthiazole, is provided in the Experimental Protocols section of this guide.

Therapeutic Areas of Investigation

By leveraging data from structurally related thiazole derivatives, we can identify high-potential therapeutic areas for novel 2-propylthiazole compounds.

Neurodegenerative Disorders

Causality and Rationale: Oxidative stress and excitotoxicity are common pathological mechanisms in neurodegenerative diseases like Parkinson's and in acute conditions like ischemic stroke.[8][9] Thiazole derivatives have shown significant promise as neuroprotective agents by mitigating these processes.

A key example is 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride , which protects against ischemia-induced neuronal damage by reducing reactive oxygen species (ROS) and boosting endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[8] Another well-studied thiazole, Chlormethiazole , is known to potentiate GABA activity, the primary inhibitory neurotransmitter system in the brain, which is a mechanism to reduce excitotoxicity.[10] More recently, thiazole sulfonamides have been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced damage, a common model for Parkinson's disease, by preventing mitochondrial dysfunction and activating SIRT1.[9][11]

Design Strategy: A promising strategy involves hybridizing the 2-propylthiazole core with known antioxidant moieties (e.g., phenols) or groups that can modulate neurotransmitter systems. The propyl group can enhance blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

Diagram 3: Oxidative Stress Pathway in Neurodegeneration

Neurodegeneration_Pathway cluster_stress Cellular Stressors Ischemia Ischemia / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Neurotoxins Neurotoxins (e.g., 6-OHDA) Neurotoxins->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Neuronal Apoptosis / Death Mito_Dys->Apoptosis Lipid_Perox->Apoptosis DNA_Damage->Apoptosis Thiazole 2-Propylthiazole Antioxidant Derivatives Thiazole->ROS Direct Scavenging SOD_CAT ↑ SOD, Catalase, GSH Thiazole->SOD_CAT Upregulate SOD_CAT->ROS Scavenge

Caption: Thiazole derivatives can confer neuroprotection by combating oxidative stress.

Oncology

Causality and Rationale: The dysregulation of protein kinases is a hallmark of many cancers. Thiazole derivatives have been successfully developed as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[7] For instance, newly synthesized thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis.[12][13] Other studies demonstrate that thiazole-based molecules can inhibit cyclin-dependent kinases (CDKs) to induce cell cycle arrest and can trigger apoptosis by modulating the Bcl-2 family of proteins.[12][14]

Design Strategy: The 2-propylthiazole core can be functionalized at the C4 and C5 positions with groups known to interact with the ATP-binding pocket of kinases, such as substituted anilines or pyridines. The propyl group can occupy adjacent hydrophobic regions, potentially increasing binding affinity and selectivity.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ClassTarget(s)Mechanism of ActionCell LinesIC₅₀ ValuesReference(s)
Hydrazinyl-thiazolonesVEGFR-2, CDK2, Bcl-2Kinase Inhibition, Apoptosis InductionMCF-7, HepG22.57 - 7.26 µM[12][13]
Pyridine-thiazole hybridsDNA Damage, PARP1Genetic InstabilityHL-600.57 µM[15]
2-Substituted benzothiazolesABL1, ABL2, CDK4, CDK6Kinase InhibitionH1299, HepG2, MCF-7Not specified[14]
Fused thiopyrano-thiazolesNot specifiedGrowth InhibitionVarious (NCI60)0.37 - 0.67 µM[16]
Infectious Diseases

Causality and Rationale: The thiazole scaffold is present in numerous compounds with potent antimicrobial and antifungal activities.[17] These derivatives can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation. For example, certain 2,3-dihydrothiazole derivatives show high inhibitory activity against the Helicobacter pylori urease enzyme, which is critical for the bacterium's survival in the stomach.[18] The 2-(propylthio) moiety, a close analogue, has been incorporated into nicotinamide derivatives with demonstrated antibacterial effects.[4]

Design Strategy: Starting with the 2-propylthiazole core, derivatization with hydrazone linkages or hybridization with other heterocyclic systems like pyrazole or triazole can yield compounds with a broad spectrum of antimicrobial activity.[19] The lipophilic nature of the propyl group may facilitate penetration of the bacterial cell wall.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing clear causality for each step.

Protocol 1: Synthesis of 2-Propyl-4-phenylthiazole

Objective: To synthesize a representative 2-propylthiazole derivative via the Hantzsch condensation reaction.

Materials:

  • Butanethioamide (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve butanethioamide (1.0 eq) in anhydrous ethanol. Rationale: Ethanol serves as a polar protic solvent that solubilizes both reactants and facilitates the reaction.

  • Addition of Haloketone: Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Reaction Initiation: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, initiating cyclization.

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct until effervescence ceases. Rationale: Neutralization is crucial to prevent side reactions and degradation of the product during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers. Rationale: The thiazole product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase.

  • Washing: Wash the combined organic layers with brine. Rationale: The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material using silica gel column chromatography. Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Neuroprotection Assay (6-OHDA Model)

Objective: To evaluate the ability of a test compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium with 10% FBS

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (2-propylthiazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant). Rationale: Pre-treatment allows the compound to enter the cells and potentially upregulate protective mechanisms before the toxic insult.

  • Induction of Toxicity: Add 6-OHDA to the wells (final concentration typically 50-100 µM), except for the untreated control wells. Incubate for 24 hours. Rationale: 6-OHDA is a neurotoxin that selectively damages dopaminergic neurons by inducing massive oxidative stress, mimicking Parkinson's disease pathology.[9]

  • Cell Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in compound-treated wells compared to the 6-OHDA-only wells indicates a neuroprotective effect.[20]

Conclusion and Future Perspectives

The 2-propylthiazole scaffold represents a fertile, yet underexplored, territory in drug discovery. While direct evidence of its therapeutic application is nascent, the wealth of data on structurally related thiazoles provides a compelling rationale for its investigation. The synthetic accessibility via the Hantzsch reaction, combined with the favorable physicochemical properties imparted by the propyl group, makes these derivatives attractive candidates for library synthesis and high-throughput screening.

Future efforts should focus on creating diverse libraries of 2-propylthiazole derivatives functionalized at the C4 and C5 positions. Screening these libraries against key targets in oncology (kinases), neurodegeneration (enzymes involved in oxidative stress), and infectious disease (bacterial enzymes) is a logical next step. With a systematic approach grounded in the principles outlined in this guide, the research community is well-positioned to unlock the full therapeutic potential of this promising class of molecules.

References

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. PubMed. Available from: [Link]

  • 2-Propionylthiazole | C6H7NOS | CID 65288. PubChem. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available from: [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. PubMed. Available from: [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. Available from: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available from: [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Available from: [Link]

  • Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential | ACS Omega. ACS Publications. Available from: [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available from: [Link]

  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. ResearchGate. Available from: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. Available from: [Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. DOI. Available from: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. PMC. Available from: [Link]

  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. Bentham Science. Available from: [Link]

  • 2-propyl thiazole, 17626-75-4. The Good Scents Company. Available from: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available from: [Link]

  • Synthesis, Reaction, and Biological Activity of Thiazoles | Request PDF. ResearchGate. Available from: [Link]

  • New 2,3-dihydrothiazole derivatives against Helicobacter pylori: Synthesis, biological evaluation and molecular docking studies. DOI. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available from: [Link]

  • Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

  • The pharmacology of chlormethiazole: a potential neuroprotective agent?. PubMed. Available from: [Link]

  • Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. PubMed. Available from: [Link]

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Foundational

difference between 2-propyl and 2-isopropyl 4-(chloromethyl)thiazole

An In-depth Technical Guide to the Structural and Chemical Distinctions Between 2-Propyl- and 2-Isopropyl-4-(chloromethyl)thiazole Abstract In the landscape of medicinal chemistry and synthetic intermediates, thiazole de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Chemical Distinctions Between 2-Propyl- and 2-Isopropyl-4-(chloromethyl)thiazole

Abstract

In the landscape of medicinal chemistry and synthetic intermediates, thiazole derivatives represent a cornerstone for the development of novel therapeutic agents. The 4-(chloromethyl)thiazole scaffold, in particular, serves as a versatile building block for introducing the thiazole moiety into larger molecular frameworks. A subtle yet critical point of structural diversity arises from the nature of the alkyl substituent at the 2-position. This guide provides a detailed technical examination of two such constitutional isomers: 2-propyl-4-(chloromethyl)thiazole and 2-isopropyl-4-(chloromethyl)thiazole. We will dissect the fundamental differences in their chemical structure, nomenclature, and the resulting impact on their physicochemical properties, reactivity, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of alkyl isomerism on this important class of chemical intermediates.

Foundational Chemistry: Distinguishing Propyl and Isopropyl Isomers

At the heart of the topic lies the fundamental concept of constitutional isomerism. Both the propyl and isopropyl groups are three-carbon alkyl substituents derived from propane, sharing the chemical formula -C₃H₇.[1] However, their connectivity and three-dimensional structure are distinct.

  • n-Propyl Group: This is a linear, or straight-chain, isomer, represented as -CH₂CH₂CH₃. The point of attachment to the parent molecule is a primary carbon atom.[1][2]

  • Isopropyl Group: This is a branched isomer, with the structure -CH(CH₃)₂.[2][3] The attachment point is the central, secondary carbon atom. This branched nature is a critical differentiator from its linear counterpart.[3][4] The International Union of Pure and Applied Chemistry (IUPAC) officially recognizes the term 'isopropyl', though its systematic name is '1-methylethyl'.[2][5]

This structural variance between a linear and a branched alkyl chain at the 2-position of the 4-(chloromethyl)thiazole ring system gives rise to two distinct molecules with unique properties.

Caption: Constitutional isomers: 2-propyl- vs. 2-isopropyl-4-(chloromethyl)thiazole.

Comparative Physicochemical and Electronic Properties

The isomeric difference directly translates into distinct physicochemical properties. While 2-isopropyl-4-(chloromethyl)thiazole is a well-documented and commercially available compound, its n-propyl counterpart is significantly less common, precluding a direct comparison of experimentally determined data.[6] However, we can infer expected differences based on established chemical principles.

Property2-Propyl-4-(chloromethyl)thiazole2-Isopropyl-4-(chloromethyl)thiazoleReference
Molecular Formula C₇H₁₀ClNSC₇H₁₀ClNS
Molecular Weight 175.68 g/mol 175.68 g/mol
CAS Number Not readily available40516-57-2
Appearance Predicted: Liquid or SolidSolid
Steric Profile Linear, less hinderedBranched, bulkier near the ring[7][8]
Electronic Effect Weak +I (Inductive)Weak +I (Inductive)[9]
Steric Effects

The most significant divergence between the two isomers is their steric profile. The isopropyl group, with its two methyl groups branching from the secondary carbon attached to the thiazole ring, presents a much larger steric hindrance compared to the linear n-propyl chain.[7] This steric bulk can profoundly influence molecular interactions, including:

  • Receptor Binding: In drug design, the shape and size of a molecule are critical for fitting into a protein's binding pocket. The bulkier isopropyl group might provide a better or worse fit depending on the pocket's topology.[7]

  • Metabolic Stability: The branched structure of the isopropyl group can affect how the molecule is processed by metabolic enzymes, such as cytochrome P450s, potentially leading to a different pharmacokinetic profile compared to the n-propyl isomer.[7]

Electronic Effects

Both n-propyl and isopropyl groups are classified as alkyl groups, which are known to be weakly electron-donating through an inductive effect (+I).[9][10] They push electron density into the aromatic thiazole ring, making it more electron-rich. This effect activates the ring towards electrophilic aromatic substitution, although the effect is modest compared to stronger activating groups.[9][11] While both are +I donors, the secondary carbon attachment in the isopropyl group may lead to a slightly stronger inductive effect compared to the primary carbon of the n-propyl group, though this difference is generally considered minor.

Synthesis and Reactivity

The synthesis of these thiazole derivatives typically relies on the classic Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[12][13]

Hantzsch Thiazole Synthesis: A General Protocol

This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(chloromethyl)thiazole derivatives, the α-haloketone is 1,3-dichloroacetone. The choice of thioamide dictates whether the final product bears a propyl or isopropyl group at the 2-position.

Caption: General workflow for the Hantzsch synthesis of 2-alkyl-4-(chloromethyl)thiazoles.

Experimental Protocol (General):

  • Dissolution: Dissolve the appropriate thioamide (e.g., propanethioamide for the 2-propyl variant or 2-methylpropanethioamide for the 2-isopropyl variant) (1.0 eq) in a suitable solvent, such as absolute ethanol.

  • Addition: To this solution, add 1,3-dichloroacetone (1.0 eq).

  • Reaction: Stir the resulting mixture at room temperature for a period of 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate from the solution or can be isolated by solvent evaporation followed by purification, typically via column chromatography or recrystallization.

Reactivity of the 4-(Chloromethyl) Group

The primary site of reactivity for both isomers is the chloromethyl group (-CH₂Cl) at the 4-position. This group is an excellent electrophilic handle for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups, making these compounds valuable synthetic intermediates.

The electronic nature of the 2-substituent (propyl or isopropyl) has a minimal direct effect on the reactivity of the remote chloromethyl group. However, the overall steric environment of the molecule, as dictated by the 2-substituent, could influence the approach of bulky nucleophiles in certain contexts.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 2-alkyl-4-(chloromethyl)thiazole core provides a straightforward entry point for molecular elaboration.

The choice between a 2-propyl and a 2-isopropyl substituent is a classic strategy in structure-activity relationship (SAR) studies. By synthesizing and testing both isomers, medicinal chemists can probe the steric and conformational requirements of a biological target.[7] This "isomeric hopping" can lead to significant improvements in:

  • Potency and Selectivity: A subtle change in shape can dramatically alter how a molecule interacts with its target protein versus off-target proteins.[7]

  • Pharmacokinetic Properties: As mentioned, the difference in branching can affect metabolic stability, solubility, and membrane permeability, all of which are critical for a drug's efficacy and safety profile.[7]

Conclusion

The distinction between 2-propyl-4-(chloromethyl)thiazole and 2-isopropyl-4-(chloromethyl)thiazole is a clear case of constitutional isomerism with significant chemical and biological implications. While they share the same molecular formula and weight, their structural divergence—a linear versus a branched alkyl chain—imparts unique steric and, to a lesser extent, electronic properties. 2-Isopropyl-4-(chloromethyl)thiazole is a well-established, commercially available reagent, valued for its utility in synthesis. Its n-propyl counterpart, while chemically plausible, is far less common. For researchers in drug development, understanding the differences between such isomers is paramount, as exploiting these subtle structural variations is a key strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of new therapeutic candidates.

References

  • Oreate AI. (2026, January 15). Isopropyl vs. Sec-Propyl: Understanding the Nuances of Chemical Nomenclature.[5]

  • Patsnap Eureka. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity.[7]

  • Wikipedia. Propyl group.[2]

  • Reddit. (2012, September 17). [Organic] Can someone explain the difference between isopropyl and propyl?. r/chemhelp.[3]

  • Brainly.in. (2023, November 19). differentiate between n-propyl and iso-propyl radicals with their structure.[4]

  • PubChemLite. Thiazole, 2-chloro-4-methyl-5-propyl- (C7H10ClNS).[14]

  • chemBlink. CAS # 65386-28-9, 4-(Chloromethyl)-2-isopropyl-1,3-thiazol-3-ium chloride.[15]

  • Oreate AI Blog. (2026, January 15). Understanding the Distinction: Isopropyl vs. Propyl.[1]

  • ChemScene. Isopropyl 2-(4-(chloromethyl)thiazol-2-yl)acetate hydrochloride.[16]

  • Organic & Biomolecular Chemistry (RSC Publishing). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.[8]

  • PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride.[17]

  • Sigma-Aldrich. 4-(Chloromethyl)-2-isopropylthiazole.

  • CymitQuimica. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride.[6]

  • European Patent Office. EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives.[18]

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.[12]

  • Department of Chemistry. Ch12: Substituent Effects.

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.[9]

  • Wipf Group, University of Pittsburgh. Chemistry 0320 - Organic Chemistry 2 Substituent Effects on Electrophilic Aromatic Substitution.[10]

  • Wikipedia. Electrophilic aromatic directing groups.[11]

  • Organic Chemistry Portal. Thiazole synthesis.[13]

Sources

Protocols & Analytical Methods

Method

Process Development Guide: Synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole via Hantzsch Reaction

Executive Summary Target Molecule: 4-(chloromethyl)-2-propyl-1,3-thiazole CAS Registry Number: 154238-66-1 (Analogous to isopropyl variant CAS 154212-61-0) Primary Application: versatile heterocyclic building block; stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(chloromethyl)-2-propyl-1,3-thiazole CAS Registry Number: 154238-66-1 (Analogous to isopropyl variant CAS 154212-61-0) Primary Application: versatile heterocyclic building block; structural analog to the key intermediate used in the manufacture of the HIV protease inhibitor Ritonavir . Synthetic Strategy: Hantzsch Thiazole Synthesis (Condensation of a thioamide with an


-haloketone).[1]

This guide details the synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole. While the 2-isopropyl analog is more commonly cited in industrial literature (Ritonavir synthesis), the chemistry for the 2-propyl (n-propyl) variant is identical. The protocol utilizes 1,3-dichloroacetone , a symmetrical


-haloketone, to introduce the chloromethyl functionality at the C4 position while simultaneously closing the thiazole ring.

Safety & Hazard Control (Critical)

WARNING: This protocol involves 1,3-Dichloroacetone, a severe lachrymator and vesicant.

HazardDescriptionMitigation Strategy
1,3-Dichloroacetone Severe Lachrymator. Inhalation causes severe respiratory irritation. Skin contact causes burns.[2][3]Handle only in a high-efficiency fume hood. Double glove (Nitrile + Laminate). Keep a beaker of 10% aqueous ammonia or sodium bisulfite nearby to neutralize spills/glassware immediately.
Butyrothioamide Malodorous; potential toxicity.Use in fume hood.[2][3] Treat waste with bleach/oxidizer before disposal to mitigate smell.
Exotherm The Hantzsch condensation is exothermic.Monitor internal temperature (IT) strictly. Add reagents slowly.

Decontamination Protocol: All glassware contacting 1,3-dichloroacetone should be soaked in a dilute ammonia/ethanol solution or 10% sodium bisulfite solution for 24 hours before standard washing to destroy lachrymatory residues.

Retrosynthetic Analysis & Mechanism

The Hantzsch synthesis is the most robust method for constructing the thiazole core. The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.
Mechanistic Pathway (Graphviz)

HantzschMechanism cluster_legend Mechanism Logic Start Butyrothioamide (Nucleophile) Inter1 S-Alkylation Intermediate Start->Inter1 Nu: Attack (S on CH2-Cl) Reagent 1,3-Dichloroacetone (Electrophile) Reagent->Inter1 Inter2 Hydroxythiazoline (Cyclized) Inter1->Inter2 N-Attack on C=O (Cyclization) Product 4-(chloromethyl)- 2-propyl-1,3-thiazole Inter2->Product -H2O (Dehydration) Aromatization Byproduct H2O + HCl Inter2->Byproduct Thioamide drives reaction Thioamide drives reaction Symmetry of 1,3-DCA\nensures single regioisomer Symmetry of 1,3-DCA ensures single regioisomer Thioamide drives reaction->Symmetry of 1,3-DCA\nensures single regioisomer

Caption: Mechanistic flow of the Hantzsch synthesis. The symmetry of 1,3-dichloroacetone prevents regioselectivity issues common with asymmetric haloketones.

Experimental Protocol

Materials & Stoichiometry[4]
ComponentMW ( g/mol )Equiv.Mass/VolRole
Butyrothioamide 103.191.010.3 gNucleophile
1,3-Dichloroacetone 126.971.0513.3 gElectrophile
Ethanol (Absolute) --100 mLSolvent
Ethyl Acetate --(for workup)Extraction Solvent
NaHCO3 (sat. aq.) --(excess)Neutralization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve Butyrothioamide (10.3 g, 100 mmol) in absolute Ethanol (60 mL).

  • Addition: Dissolve 1,3-Dichloroacetone (13.3 g, 105 mmol) in Ethanol (40 mL). Transfer this solution to a pressure-equalizing addition funnel attached to the RBF.

    • Note: Handle 1,3-dichloroacetone with extreme care (Lachrymator!).[3][4]

  • Controlled Reaction: Add the 1,3-dichloroacetone solution dropwise to the thioamide solution at Room Temperature (RT) over 30 minutes.

    • Observation: The reaction is exothermic. The solution may turn yellow/orange.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting thioamide should disappear.

Phase 2: Workup & Isolation
  • Concentration: Cool the mixture to RT. Remove the majority of ethanol under reduced pressure (Rotary Evaporator) to obtain a viscous residue or semi-solid (the hydrochloride salt).

  • Neutralization: Resuspend the residue in Ethyl Acetate (100 mL) and cool to 0°C. Slowly add saturated aqueous NaHCO3 with vigorous stirring until pH ~8.

    • Caution: CO2 evolution will occur.[5]

  • Extraction: Separate the layers. Extract the aqueous phase once more with Ethyl Acetate (50 mL).

  • Washing: Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under vacuum.

Phase 3: Purification
  • Crude State: The product is often obtained as an orange/brown oil that may solidify upon standing.

  • Distillation (Preferred): For high purity, vacuum distillation is recommended (bp approx. 110–120°C at 2 mmHg, analogous to isopropyl variant).

  • Crystallization (Alternative): If the HCl salt is desired, do not neutralize in Step 2. Instead, cool the concentrated ethanol solution to 0°C and add diethyl ether to precipitate the 4-(chloromethyl)-2-propylthiazole hydrochloride salt.

Process Optimization & Troubleshooting

Critical Process Parameters (CPP)
ParameterImpactOptimization Strategy
Temperature High temp promotes polymerization of 1,3-DCA.Keep addition at RT; only reflux after mixing is complete.
Stoichiometry Excess 1,3-DCA complicates purification.Use slight excess (1.05 eq) to ensure thioamide consumption, as thioamides are harder to remove than hydrolyzed ketone.
Solvent Affects reaction rate and salt precipitation.Ethanol is standard. Acetone can be used if precipitating the HCl salt directly (product is insoluble in acetone).
Troubleshooting Guide
  • Problem: Low Yield / Dark Tar Formation.

    • Cause: Thermal degradation of 1,3-dichloroacetone or uncontrolled exotherm.

    • Solution: Perform the addition at 0°C instead of RT. Ensure inert atmosphere (N2 or Ar) to prevent oxidative degradation of the thioamide.

  • Problem: Residual Lachrymator in Product.

    • Cause: Unreacted 1,3-dichloroacetone.

    • Solution: Wash the organic layer with a solution of cysteine or sodium thiosulfate during workup to chemically scavenge the chloroketone.

Workflow Diagram (Graphviz)

Workflow Setup Dissolve Thioamide in EtOH Load 1,3-DCA in Addition Funnel Reaction Dropwise Addition (RT) Reflux 4-6h Setup->Reaction Check TLC Check (Thioamide consumed?) Reaction->Check Check->Reaction No (Continue Reflux) Workup Evaporate EtOH Redissolve in EtOAc Check->Workup Yes Neut Neutralize with sat. NaHCO3 (pH ~8) Workup->Neut Purify Phase Separation & Drying Vacuum Distillation Neut->Purify

Caption: Operational workflow for the synthesis and isolation of the free base thiazole.

Characterization

Expected Analytical Data:

  • Appearance: Pale yellow oil (free base) or off-white solid (HCl salt).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.20 (s, 1H, Thiazole C5-H)
      
    • 
       4.65 (s, 2H, CH2-Cl)
      
    • 
       3.00 (t, 2H, Thiazole-CH2-CH2-CH3)
      
    • 
       1.80 (m, 2H, CH2-CH2-CH3)
      
    • 
       1.00 (t, 3H, CH3)
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~176.0 (Cl isotope pattern 3:1 ratio at 176/178).

References

  • Abbott Laboratories. (1994). Retroviral Protease Inhibiting Compounds. WO 94/14436.[6] (Describes the industrial synthesis of the 2-isopropyl analog).

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational reference for Hantzsch chemistry).
  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 38(8), 1417-1426.

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Describes the Hantzsch synthesis using 1,3-dichloroacetone).

Sources

Application

using 4-(chloromethyl)-2-propyl-1,3-thiazole as a pharmaceutical intermediate

Application Note: 4-(Chloromethyl)-2-propyl-1,3-thiazole as a Versatile Alkylating Intermediate in API Synthesis Executive Summary 4-(Chloromethyl)-2-propyl-1,3-thiazole (CAS 40516-58-3) is a highly reactive, commerciall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Chloromethyl)-2-propyl-1,3-thiazole as a Versatile Alkylating Intermediate in API Synthesis

Executive Summary

4-(Chloromethyl)-2-propyl-1,3-thiazole (CAS 40516-58-3) is a highly reactive, commercially available building block extensively utilized in pharmaceutical chemistry[1]. In modern drug discovery, the strategic incorporation of a thiazole ring serves as a robust bioisostere for phenyl and carbonyl groups, often leading to enhanced metabolic stability, improved target binding affinity, and favorable pharmacokinetic profiles[2].

This application note provides a deep technical dive into the use of 4-(chloromethyl)-2-propyl-1,3-thiazole as an electrophilic intermediate. By detailing the causality behind specific reaction conditions, this guide empowers researchers to efficiently execute


 alkylations (N-alkylation and O-alkylation) to construct complex Active Pharmaceutical Ingredients (APIs) and lead compounds.

Mechanistic Rationale & Structural Advantages

The utility of 4-(chloromethyl)-2-propyl-1,3-thiazole stems from three distinct structural features:

  • The Thiazole Core: Acts as a hydrogen-bond acceptor and a metabolically stable aromatic scaffold. It is frequently employed in analogue-based drug design to prevent the formation of toxic metabolites associated with other aromatic rings[3].

  • The 2-Propyl Substitution: The aliphatic propyl chain provides tunable lipophilicity (LogP). This hydrophobic anchor is critical for interacting with deep, non-polar binding pockets in target proteins (e.g., GPCRs and nuclear receptors).

  • The 4-Chloromethyl Group: The primary alkyl chloride is highly activated by the adjacent electron-withdrawing thiazole ring. This makes it a premier electrophile for rapid, high-yielding bimolecular nucleophilic substitution (

    
    ) reactions with amines, phenols, and thiols[4].
    

Mechanism Nuc Nucleophile (R-NH2 or Ar-O⁻) TS Transition State [Nuc···CH2···Cl]‡ Nuc->TS Backside Attack SM 4-(Chloromethyl)-2-propyl-1,3-thiazole SM->TS Electrophilic Center Prod Alkylated Thiazole Derivative TS->Prod Bond Formation LG Chloride Leaving Group (Cl⁻) TS->LG Bond Cleavage

SN2 mechanistic pathway for the alkylation of 4-(chloromethyl)-2-propyl-1,3-thiazole.

Experimental Protocols & Causality

The following self-validating protocols are designed to maximize yield while suppressing common side reactions, such as elimination or quaternary ammonium salt formation.

Protocol A: N-Alkylation of Secondary Amines

This workflow is ideal for coupling the thiazole intermediate with piperazines, morpholines, or complex secondary anilines.

  • Causality of Reagents: Potassium carbonate (

    
    ) is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., NaH), it effectively scavenges the HCl byproduct without hydrolyzing the chloromethyl group. Acetonitrile (MeCN) is used as a polar aprotic solvent; it accelerates the 
    
    
    
    transition state by poorly solvating the nucleophile, while its low boiling point allows for facile removal during workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.5 equiv, 25 mmol) to the solution. Stir at room temperature for 15 minutes to allow for pre-organization and partial deprotonation.
    
  • Electrophile Introduction: Dissolve 4-(chloromethyl)-2-propyl-1,3-thiazole (1.1 equiv, 11 mmol) in Acetonitrile (10 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes and over-alkylation.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 65°C. Monitor the reaction via TLC (typically 1:1 Hexanes/Ethyl Acetate; UV active). Complete consumption of the amine usually occurs within 4–6 hours[4].

  • Workup (Self-Validation): Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous

    
     (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and purify via silica gel flash chromatography.
Protocol B: O-Alkylation of Phenols (Finkelstein-Assisted)

Phenols are generally less nucleophilic than aliphatic amines. To drive the reaction, an in situ Finkelstein reaction is employed.

  • Causality of Reagents: Potassium Iodide (KI) is added in catalytic amounts. The chloride on the thiazole intermediate is displaced by iodide, generating a transient 4-(iodomethyl)-2-propyl-1,3-thiazole. Iodide is a vastly superior leaving group, dramatically lowering the activation energy for the subsequent attack by the phenoxide anion. DMF is chosen as the solvent for its high dielectric constant, which stabilizes the phenoxide ion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol derivative (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add

    
     (1.5 equiv, 15 mmol) and stir at room temperature for 30 minutes until the solution changes color, indicating phenoxide formation.
    
  • Catalysis: Add Potassium Iodide (0.2 equiv, 2 mmol) to the mixture.

  • Alkylation: Add 4-(chloromethyl)-2-propyl-1,3-thiazole (1.2 equiv, 12 mmol) in one portion.

  • Heating: Heat the reaction to 80°C under an inert nitrogen atmosphere for 8–12 hours.

  • Aqueous Quench: Cool to room temperature and quench by pouring the mixture into ice-cold water (100 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Diethyl Ether (3 x 40 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 30 mL) to remove residual DMF, followed by brine. Dry over

    
     and concentrate.
    

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for substituting 4-(chloromethyl)-2-propyl-1,3-thiazole with various nucleophile classes based on standard pharmaceutical synthesis benchmarks[4].

Reaction TypeTypical NucleophileBase / CatalystOptimal SolventTemp (°C)Time (h)Expected Yield (%)
N-Alkylation Aliphatic Secondary Amine

(2.5 eq)
Acetonitrile654 - 680 - 92
N-Alkylation Aniline Derivative

(2.0 eq)
DMF8012 - 1665 - 75
O-Alkylation Phenol

+ KI (0.2 eq)
DMF808 - 1270 - 85
S-Alkylation Thiophenol

(1.5 eq)
Dichloromethane0 - 252 - 485 - 95

Synthetic Workflow Visualization

Workflow A 4-(Chloromethyl)-2-propyl-1,3-thiazole (Electrophile) C Base + Solvent (K2CO3, MeCN/DMF) A->C B Amine / Phenol (Nucleophile) B->C D SN2 Alkylation (Thermal Activation) C->D E Crude Intermediate D->E F Purification (Flash Chromatography) E->F G Final API / Lead Compound F->G

Synthetic workflow for API development using 4-(chloromethyl)-2-propyl-1,3-thiazole.

References

  • Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach - Taylor & Francis Source: tandfonline.com URL: [Link]

Sources

Method

Application Notes and Protocols for the Coupling of 4-(Chloromethyl)-2-propyl-1,3-thiazole with Thiols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide details the procedure for the nucleophilic substitution reacti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the procedure for the nucleophilic substitution reaction between 4-(chloromethyl)-2-propyl-1,3-thiazole and various thiols. This S-alkylation reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of novel thioether derivatives. This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, optimization strategies, and methods for product purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the reaction, ensuring both reproducibility and the ability to adapt the protocols for a diverse range of substrates.

Introduction: The Significance of Thiazole Thioethers

The 1,3-thiazole ring is a privileged scaffold in numerous biologically active compounds, including approved pharmaceuticals.[1] The introduction of a thioether linkage at the 4-position of the thiazole ring via the coupling of 4-(chloromethyl)-2-propyl-1,3-thiazole with thiols opens up a vast chemical space for the development of new therapeutic agents and functional materials. The resulting thioether derivatives are key intermediates in the synthesis of compounds with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.

This guide focuses on a robust and versatile synthetic methodology that is readily applicable in a standard laboratory setting. The core of this procedure is the bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of modern organic synthesis.

Mechanistic Insights: The SN2 Pathway

The coupling of 4-(chloromethyl)-2-propyl-1,3-thiazole with thiols proceeds through a classic SN2 mechanism.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4][5]

Key Mechanistic Steps:

  • Thiolate Formation: The reaction is initiated by the deprotonation of the thiol (R-SH) by a base to form a more nucleophilic thiolate anion (R-S⁻). The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic methylene carbon of 4-(chloromethyl)-2-propyl-1,3-thiazole. This attack occurs from the backside of the carbon-chlorine bond.[5]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (sulfur) and the outgoing leaving group (chlorine).[2]

  • Product Formation: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of the desired thioether product with an inversion of stereochemistry at the methylene carbon (though not relevant for this achiral substrate).

The bimolecular nature of the SN2 reaction means that the rate is dependent on the concentration of both the 4-(chloromethyl)-2-propyl-1,3-thiazole and the thiolate nucleophile.[3][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, 4-(chloromethyl)-2-propyl-1,3-thiazole, and its subsequent coupling with a representative thiol, thiophenol.

Synthesis of 4-(Chloromethyl)-2-propyl-1,3-thiazole

The most common and efficient method for the synthesis of the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[7] This involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis 1_3_dichloroacetone 1,3-Dichloroacetone plus + 1_3_dichloroacetone->plus thiobutyramide Thiobutyramide arrow Ethanol, Reflux thiobutyramide->arrow product 4-(Chloromethyl)-2-propyl-1,3-thiazole plus->thiobutyramide arrow->product

Caption: Hantzsch synthesis of the thiazole starting material.

Materials:

  • 1,3-Dichloroacetone

  • Thiobutyramide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add thiobutyramide (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(chloromethyl)-2-propyl-1,3-thiazole.

Coupling of 4-(Chloromethyl)-2-propyl-1,3-thiazole with Thiophenol

This protocol details a general procedure for the S-alkylation of thiophenol. It can be adapted for a wide range of aromatic and aliphatic thiols.

Reaction Scheme:

SN2_Coupling thiazole 4-(Chloromethyl)-2-propyl-1,3-thiazole plus + thiazole->plus thiophenol Thiophenol arrow K2CO3, DMF, rt thiophenol->arrow product Phenyl((2-propyl-1,3-thiazol-4-yl)methyl)sulfane plus->thiophenol arrow->product

Caption: S-alkylation of thiophenol with the thiazole derivative.

Materials:

  • 4-(Chloromethyl)-2-propyl-1,3-thiazole

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to allow for the formation of the potassium thiophenolate salt.

  • Add a solution of 4-(chloromethyl)-2-propyl-1,3-thiazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioether.

Optimization and Causality of Experimental Choices

The success of this coupling reaction hinges on several key parameters. Understanding the rationale behind these choices allows for effective troubleshooting and adaptation of the protocol.

ParameterRecommended ConditionsRationale and Field-Proven Insights
Base K₂CO₃, Cs₂CO₃, Et₃NAnhydrous potassium carbonate is a cost-effective and efficient base for generating the thiolate anion. Cesium carbonate can be used for less reactive thiols due to its higher basicity and solubility. Triethylamine (Et₃N) is a suitable organic base, particularly when milder conditions are required.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents like DMF and acetonitrile are ideal as they solvate the cation of the base, leaving the thiolate anion "naked" and more nucleophilic, thus accelerating the SN2 reaction.[4] Acetone is a less polar but still effective alternative.
Temperature Room Temperature to 60 °CThe reaction generally proceeds efficiently at room temperature. Gentle heating (40-60 °C) can be applied to increase the reaction rate for less reactive thiols or sterically hindered substrates.
Stoichiometry 1.1-1.2 eq of Thiol, 1.5-2.0 eq of BaseA slight excess of the thiol and a greater excess of the base ensure complete consumption of the starting chloromethylthiazole and drive the reaction to completion.

Data Presentation and Characterization

The synthesized thioether products should be characterized by standard analytical techniques to confirm their identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet for the methylene protons (S-CH₂) adjacent to the thiazole ring, typically in the range of 4.0-4.5 ppm. Signals corresponding to the propyl group on the thiazole and the protons of the thiol-derived moiety will also be present.
¹³C NMR A signal for the methylene carbon (S-CH₂) and signals corresponding to the carbons of the thiazole ring and the thiol-derived fragment.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.
FT-IR Characteristic C-S stretching vibrations.

Workflow and Logical Relationships

The overall process can be visualized as a two-stage synthetic sequence.

Overall_Workflow cluster_0 Stage 1: Synthesis of Starting Material cluster_1 Stage 2: Coupling Reaction start_materials 1,3-Dichloroacetone + Thiobutyramide hantzsch Hantzsch Thiazole Synthesis start_materials->hantzsch thiazole_intermediate 4-(Chloromethyl)-2-propyl-1,3-thiazole hantzsch->thiazole_intermediate sn2_reaction SN2 Coupling thiazole_intermediate->sn2_reaction thiazole_intermediate->sn2_reaction thiol Thiol (R-SH) thiol->sn2_reaction base Base (e.g., K2CO3) base->sn2_reaction final_product Thioether Product sn2_reaction->final_product

Caption: Overall workflow from starting materials to the final thioether product.

Conclusion

The S-alkylation of 4-(chloromethyl)-2-propyl-1,3-thiazole with thiols is a reliable and high-yielding method for the synthesis of a diverse range of thioether derivatives. A thorough understanding of the underlying SN2 mechanism and the role of key reaction parameters enables researchers to effectively apply and adapt this protocol for their specific synthetic targets. The methodologies and insights provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Kazemi, M., & Ghobadi, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

  • Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461. [Link]

  • Azizi, N., Aryanasab, F., Torkiyan, L., Ziyaei, A., & Saidi, M. R. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society, 6(4), 749-753. [Link]

  • Hooper, I. R., & Johnson, T. B. (1934). Researches on Pyrimidines. CXLV. The Synthesis of a Thiazole Barbituric Acid. Journal of the American Chemical Society, 56(2), 470-471. [Link]

  • Kazemi, M., & Ghobadi, M. (2015). Alkylation of thiols in green mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

  • Pattan, S. R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 1-20. [Link]

Sources

Application

solvent selection for alkylation using 4-(chloromethyl)-2-propylthiazole

Executive Summary This guide details the optimization of solvent systems for nucleophilic substitutions involving 4-(chloromethyl)-2-propylthiazole (typically supplied as the hydrochloride salt, CAS: 65386-28-9).[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of solvent systems for nucleophilic substitutions involving 4-(chloromethyl)-2-propylthiazole (typically supplied as the hydrochloride salt, CAS: 65386-28-9).[1] This reagent is a critical building block in the synthesis of PPAR


 agonists (e.g., GW501516/Cardarine).

While dipolar aprotic solvents (DMF, NMP) offer rapid kinetics for these ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reactions, they introduce significant downstream processing bottlenecks. This note presents a comparative analysis of solvent systems, recommending Acetonitrile (MeCN)  for discovery-scale medicinal chemistry and Toluene/Water (Phase Transfer Catalysis)  for process scale-up.

Critical Process Parameters (CPPs)

The selection of solvent for this alkylation is governed by three competing factors:

  • Solubility of the HCl Salt: The commercial reagent is an HCl salt.[1] The solvent system must either dissolve this salt or allow for efficient in-situ neutralization.[1]

  • Chemo-stability: The chloromethyl moiety is highly electrophilic.[1] In protic or wet solvents, it undergoes rapid hydrolysis to the alcohol (4-(hydroxymethyl)-2-propylthiazole), a pivotal impurity.[1]

  • Workup Efficiency: High-boiling solvents (DMF, DMSO) often require aqueous washes that can emulsify due to the surfactant-like nature of the lipophilic propyl chain on the thiazole.[1]

Solvent Selection Matrix
Solvent SystemDielectric Const.[1] (

)
Relative Rate (

)
Solubility (HCl Salt)Workup Score (1-10)Recommendation
DMF / DMSO High (>36)Fast (1.0)Excellent3 (Poor)Use only for difficult substrates.
Acetonitrile (MeCN) Med (37.5)Med-Fast (0.8)Moderate8 (Good)Preferred for Lab Scale.
Acetone Med (20.7)Med (0.[2][3]6)Low9 (Excellent)Viable only with Finkelstein (NaI).
Toluene / Water Low (2.3)Slow*Insoluble10 (Excellent)Preferred for Scale-Up (requires PTC).

*Rate depends on catalyst loading.

Mechanistic Insight & Pathway

The reaction proceeds via a classic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 mechanism. However, the presence of the thiazole nitrogen creates a "self-buffering" effect.[1] If the HCl is not neutralized immediately, the free thiazole nitrogen can act as a nucleophile, leading to dimerization (quaternary ammonium salt formation).

Figure 1: Reaction Pathway and Solvent Influence

ReactionPathway cluster_solvents Solvent Effects Reagent 4-(chloromethyl)-2-propylthiazole (HCl Salt) FreeBase Free Base Intermediate (Reactive Electrophile) Reagent->FreeBase Neutralization (Fast in MeCN/H2O) Base Base (Cs2CO3 or NaOH) Base->FreeBase Product Alkylated Product (Ether/Thioether) FreeBase->Product + Nucleophile (Ph-OH) SN2 Mechanism Impurity Impurity: Hydrolysis (Alcohol) or Dimer FreeBase->Impurity Wet Solvent or Lack of Nucleophile Polar Polar Aprotic (DMF) Stabilizes Transition State NonPolar Non-Polar (Toluene) Requires PTC

Caption: Pathway showing the critical neutralization step and divergence to product vs. hydrolytic impurity.

Experimental Protocols

Protocol A: Homogeneous Alkylation (Lab Scale / Medicinal Chemistry)

Best for: Rapid synthesis (<5g), high-throughput screening.

Reagents:

  • Phenol/Thiol substrate (1.0 equiv)

  • 4-(chloromethyl)-2-propylthiazole HCl (1.1 equiv)[1][4]

  • Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: In a dried round-bottom flask, dissolve the Phenol substrate in anhydrous MeCN (0.1 M concentration).

  • Activation: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution often turns yellow/orange.
    
  • Addition: Add 4-(chloromethyl)-2-propylthiazole HCl as a solid in one portion.

    • Why Solid? Dissolving the HCl salt in a separate solvent before addition can lead to premature dimerization if the concentration is high.[1]

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Filter off the inorganic salts (CsCl). Concentrate the filtrate.

  • Purification: The residue is usually clean enough for flash chromatography (Hexane/EtOAc).

Author’s Note: We recommend


 over 

in MeCN because the solubility of cesium enhances the reaction rate, compensating for MeCN's lower boiling point compared to DMF.
Protocol B: Biphasic Alkylation (Scale-Up / Green Chemistry)

Best for: Large batches (>50g), cost-reduction, avoiding DMF removal.[1]

Reagents:

  • Phenol substrate (1.0 equiv)

  • 4-(chloromethyl)-2-propylthiazole HCl (1.1 equiv)[1][4]

  • Toluene (Solvent A)

  • NaOH (20% aq. solution) (Solvent B/Base)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

Procedure:

  • Biphasic Setup: Charge the Phenol and Toluene (5 volumes) into a reactor.

  • Catalyst: Add TBAB (0.05 equiv).

  • Base Addition: Add 20% NaOH (3.0 equiv). Agitate vigorously (high shear is critical for PTC).

  • Reagent Addition: Add 4-(chloromethyl)-2-propylthiazole HCl slowly.

    • Mechanism: The NaOH neutralizes the HCl salt at the interface.[1] The free base thiazole migrates into the Toluene layer, where the lipophilic ion-pair reacts.[1]

  • Reaction: Heat to 85°C for 6–8 hours.

  • Workup: Stop agitation. Separate phases. Wash the organic (Toluene) layer with water (

    
    ) to remove residual salts and TBAB.
    
  • Isolation: Crystallize the product directly from Toluene by cooling/adding Heptane, or concentrate to dryness.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Phenol HCl salt neutralized the base before phenoxide formation.[1]Increase base equivalents. Ensure the Phenol + Base stir time is sufficient before adding the thiazole.[1]
New Impurity (M-35) Hydrolysis of Cl to OH (Alcohol form).Solvent is wet.[1] Use anhydrous MeCN or ensure Toluene/Water ratio is optimized (hydrolysis is slower than alkylation in PTC if agitation is good).
Precipitate in Reaction Dimerization of the thiazole reagent.Do not premix the thiazole reagent in solvent without the substrate present.[1] Add it last.

Safety & Handling (GHS)

  • Genotoxicity Warning: Alkylating agents like chloromethyl thiazoles are potentially genotoxic (structural alert). All weighing should be done in a fume hood or glovebox.[1]

  • Decontamination: Spills should be treated with a dilute ammonia/methanol solution to quench the alkylating capability before cleaning.

References

  • Synthesis of GW501516 Analogues

    • Title: Synthesis, biological evaluation and molecular modeling of GW 501516 analogues.[1][5]

    • Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Polymorphs and Solvates of GW501516

    • Title: Five Novel Polymorphs of Cardarine/GW501516 and Their Characteriz
    • Source: MDPI Pharmaceutics.[1]

    • URL:[Link]

  • General Alkylation of Phenols (Process Chemistry)

    • Title: Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols.[1][6]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Reagent Properties & Safety

    • Title: 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (Analogous Compound Data).[1]

    • Source: PubChem.[1][4][7]

    • URL:[Link][4]

Sources

Method

Application Note: Strategic Functionalization of 4-(Chloromethyl)-2-propyl-1,3-thiazole for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry. Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed guide to the chemical functionalization of 4-(chloromethyl)-2-propyl-1,3-thiazole, a versatile starting material for generating diverse compound libraries for Structure-Activity Relationship (SAR) studies. We will explore the reactivity of the key electrophilic site, provide robust, step-by-step protocols for derivatization, and outline the logical framework for interpreting the resulting biological data to guide drug discovery efforts.

Introduction: The Thiazole Scaffold and the Strategic Value of 4-(Chloromethyl)-2-propyl-1,3-thiazole

The thiazole nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen that is integral to a vast number of biologically active compounds, from antibiotics like penicillin to anticancer agents.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for drug design.

The specific scaffold, 4-(chloromethyl)-2-propyl-1,3-thiazole, is an exceptionally useful starting point for SAR exploration for several reasons:

  • The 2-Propyl Group: This lipophilic group can anchor the molecule in a hydrophobic pocket of a biological target. While it can be modified, it often serves as a constant feature in an initial SAR screen.

  • The 4-(Chloromethyl) Group: This is the primary site for synthetic diversification. The chlorine atom is a good leaving group, making the benzylic-like methylene carbon highly susceptible to nucleophilic substitution (SN2) reactions.[4] This allows for the straightforward introduction of a wide array of functional groups.

  • The Thiazole Core: The ring itself provides a rigid scaffold and potential hydrogen bonding sites (via the nitrogen atom), contributing to the overall pharmacophore.

This guide focuses on leveraging the reactivity of the 4-(chloromethyl) group to build a library of analogs, each with a unique "R-group" designed to probe the chemical space of a target's binding site.

The Synthetic Pivot: Nucleophilic Substitution at the 4-(Chloromethyl) Position

The primary route for functionalizing this scaffold is the SN2 reaction. The chloromethyl group behaves like a benzylic halide, readily reacting with a wide range of nucleophiles. The choice of nucleophile, solvent, and base is critical for achieving high yields and purity.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively "bare" and highly reactive, thus accelerating the SN2 reaction.

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often required, especially when using protic nucleophiles (e.g., thiols, secondary amines). The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

  • Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (40-60 °C). Higher temperatures can lead to side products and decomposition. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Core Protocols for Library Generation

The following protocols are generalized for the introduction of amine, ether, thioether, and azide functionalities. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophiles.

Protocol 1: Synthesis of Amine Derivatives (N-functionalization)

This protocol describes the reaction with a secondary amine. Primary amines can also be used but may lead to over-alkylation.

Step-by-Step Methodology:

  • To a stirred solution of 4-(chloromethyl)-2-propyl-1,3-thiazole (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired secondary amine (1.2 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Thioether Derivatives (S-functionalization)

Thiolates are excellent nucleophiles and react cleanly to form thioethers.[4]

Step-by-Step Methodology:

  • To a stirred solution of the desired thiol (1.1 eq) in anhydrous DMF (0.3 M), add potassium carbonate (1.5 eq) at room temperature.

  • Stir for 15-20 minutes to allow for the formation of the thiolate anion.

  • Add a solution of 4-(chloromethyl)-2-propyl-1,3-thiazole (1.0 eq) in a small amount of DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired thioether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of Azide Derivatives (Azido-functionalization)

The azide functional group is a valuable precursor for creating amines (via reduction) or triazoles (via "click" chemistry).

Step-by-Step Methodology:

  • Dissolve 4-(chloromethyl)-2-propyl-1,3-thiazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add sodium azide (NaN₃) (1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 4-6 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water, which will precipitate the product or allow for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting 4-(azidomethyl)-2-propyl-1,3-thiazole is often pure enough for subsequent steps but can be purified by column chromatography if necessary.

  • Characterize the product by ¹H NMR, IR (strong azide stretch ~2100 cm⁻¹), and HRMS.

Experimental Workflow and Characterization

A systematic approach is essential for the successful generation and validation of a compound library. The general workflow is depicted below.

G Start Start: 4-(chloromethyl)- 2-propyl-1,3-thiazole Reaction Parallel Synthesis: Nucleophilic Substitution (Protocols 1-3) Start->Reaction Select Nucleophiles Monitoring In-Process Control: TLC / LC-MS Monitoring Reaction->Monitoring Track Conversion Monitoring->Reaction Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Structure Verification: NMR, HRMS, Purity (HPLC) Purification->Characterization Library Final Compound Library (for SAR Studies) Characterization->Library

Caption: General workflow for library synthesis and validation.

Characterization Data: For each new analog, a full suite of characterization data is mandatory to confirm its identity and purity. This includes:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the introduced nucleophile are key indicators.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Application in Structure-Activity Relationship (SAR) Studies

Once a library of analogs is synthesized and characterized, the compounds are screened in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀ values). The goal is to correlate changes in chemical structure with changes in biological activity.

G Synthesis Synthesize Analog Library (Diverse R-groups) Screening Biological Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Data Generate Quantitative Data (e.g., IC50 values) Screening->Data Analysis Data Analysis: Structure vs. Activity Data->Analysis SAR Establish SAR: Identify key interactions (H-bond, ionic, hydrophobic) Analysis->SAR Design Design Next-Generation Analogs SAR->Design Hypothesis-Driven Design->Synthesis Iterative Cycle

Caption: The iterative cycle of a Structure-Activity Relationship study.

Hypothetical SAR Data Table

The data below illustrates how results might be organized to derive SAR insights. Assume the target is a hypothetical kinase.

Compound IDR-Group (from Nucleophile)R-Group CharacteristicsIC₅₀ (nM)
Start-Cl -ClHalogen>10,000
A-01 -N(CH₃)₂Small, Basic8,500
A-02 -MorpholinoH-bond Acceptor, Bulky1,200
A-03 -NH-Ph-4-OHH-bond Donor/Acceptor95
S-01 -S-CH₂CH₃Lipophilic4,500
S-02 -S-Ph-4-COOHAnionic, H-bond Donor50

Interpretation and Next Steps:

  • Initial Observation: Functionalization of the chloromethyl group is essential for activity.

  • Amine Series (A-01 to A-03): Simple amines (A-01) are weak. Adding a hydrogen bond acceptor (morpholine oxygen in A-02) improves activity. The significant jump in potency with A-03 suggests a key hydrogen bond interaction with the terminal hydroxyl group and perhaps a beneficial aromatic interaction.

  • Thioether Series (S-01 to S-02): A simple alkyl thioether (S-01) is not very active. However, introducing a carboxylic acid (S-02) leads to a potent compound, strongly indicating a critical ionic or hydrogen bonding interaction with a basic residue (e.g., Lysine, Arginine) in the kinase active site.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Poor nucleophile; Inactive base; Low temperature.Use a stronger base (e.g., NaH, with caution ); Increase reaction temperature in increments; Ensure reagents are anhydrous.
Multiple Products Over-alkylation (with primary amines); Side reactions.Use a larger excess of the primary amine; Run the reaction at a lower temperature; Ensure the base is non-nucleophilic.
Difficult Purification Product and starting material have similar polarity; Product is highly polar.Adjust the solvent system for chromatography; Consider derivatization to change polarity; Try reverse-phase HPLC for very polar compounds.

References

  • Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7(1), 4287. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research, 56(3), 113-135. Available at: [Link]

  • Talele, T. T. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4296. Available at: [Link]

  • Alam, M. A., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. Available at: [Link]

  • Ioniță, P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 983. Available at: [Link]

  • Rogozea, A., et al. (2018). Results of the nucleophilic substitution of chlorine in... ResearchGate. Available at: [Link]

  • Johnson, W. O. (1984). Synthesis of thiazoles. U.S. Patent No. 4,468,517. Washington, DC: U.S. Patent and Trademark Office.
  • Sharma, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(3), 133-163. Available at: [Link]

  • Sharma, P. C., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Egyptian Journal of Chemistry, 64(1), 221-230. Available at: [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767. Available at: [Link]

  • ResearchGate (2014). Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). ResearchGate. Retrieved from: [Link]

  • Sharma, M., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 836-845. Available at: [Link]

Sources

Application

microwave-assisted synthesis of 2-propyl-4-substituted thiazoles

Application Note: Microwave-Assisted Hantzsch Synthesis of 2-Propyl-4-Substituted Thiazoles Executive Summary This guide details a robust, high-yield protocol for the synthesis of 2-propyl-4-substituted thiazoles using M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Hantzsch Synthesis of 2-Propyl-4-Substituted Thiazoles

Executive Summary

This guide details a robust, high-yield protocol for the synthesis of 2-propyl-4-substituted thiazoles using Microwave-Assisted Organic Synthesis (MAOS). Utilizing the classical Hantzsch Thiazole Synthesis , this method replaces conventional reflux heating (hours) with targeted microwave irradiation (minutes), significantly enhancing atom economy and throughput.

The protocol highlights the use of Polyethylene Glycol 400 (PEG-400) as a green, biodegradable reaction medium that acts as an efficient microwave energy susceptor, ensuring rapid and uniform heating.

Introduction & Scientific Rationale

The Target Scaffold: Thiazoles are privileged pharmacophores in medicinal chemistry, serving as the core structure in drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). The 2-propyl substitution specifically enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles compared to the polar 2-amino derivatives often cited in literature.

The Microwave Advantage (Dielectric Heating): Conventional synthesis of thiazoles via the Hantzsch method requires refluxing


-haloketones with thioamides in ethanol for 2–8 hours. This often leads to side products and thermal degradation.
MAOS utilizes dipolar polarization  and ionic conduction :
  • Dipolar Polarization: Polar solvent molecules (like PEG-400 or Ethanol) align with the oscillating electric field, generating internal heat via molecular friction.

  • Result: Reaction times are reduced from hours to minutes (10–20 min), with yields typically improving by 15–20%.

Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

G Start Reagent Prep (1.0 mmol Scale) Mix Homogenization Solvent: PEG-400 Start->Mix Dissolve MW MW Irradiation 80°C | 15 min | 300W Mix->MW Sealed Vessel Quench Quench Ice-Water Bath MW->Quench Cool to RT Filter Isolation Vacuum Filtration Quench->Filter Precipitate Pure Recrystallization (EtOH/Water) Filter->Pure Crude Solid

Figure 1: Operational workflow for the microwave-assisted synthesis of 2-propyl-4-arylthiazoles.

Mechanistic Insight: The Hantzsch Condensation

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.

Mechanism Reactants Butanethioamide + α-Bromoacetophenone Inter1 Intermediate I: Thioimidate Formation (S-Alkylation) Reactants->Inter1 Nucleophilic Attack (S on C-Br) Inter2 Intermediate II: Hydroxythiazoline (Cyclization) Inter1->Inter2 N-Attack on Carbonyl Product Final Product: 2-Propyl-4-Arylthiazole (- H₂O) Inter2->Product Dehydration (Aromatization)

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.

Detailed Protocol

Materials & Reagents
  • Precursor A: Butanethioamide (1.0 mmol). Note: If unavailable, synthesize via thionation of butyramide with Lawesson’s reagent.

  • Precursor B: Substituted

    
    -bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone) (1.0 mmol).
    
  • Solvent: Polyethylene Glycol 400 (PEG-400) (3 mL). Alternative: Ethanol (4 mL).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent process vial, dissolve Butanethioamide (117 mg, 1.0 mmol) and the substituted

    
    -bromoacetophenone  (1.0 mmol) in PEG-400  (3 mL).
    
    • Expert Tip: PEG-400 is viscous. Vortex for 30 seconds to ensure a homogeneous suspension before heating.

  • Irradiation: Cap the vial and place it in the microwave cavity. Program the following dynamic method:

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Power: Max 300 W (Dynamic control)

    • Stirring: High

    • Pressure Limit: 200 psi (Safety cutoff)

  • Workup (The "Crash Out" Method):

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Pour the reaction mixture slowly into crushed ice-water (20 mL) with vigorous stirring.

    • The hydrophobic thiazole product will precipitate immediately as a solid.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) to remove residual PEG-400.

    • Recrystallize from hot Ethanol/Water (8:2) to obtain pure crystals.[1]

Results & Data Analysis

The following table contrasts the efficiency of this microwave protocol against traditional thermal methods.

Table 1: Comparative Efficiency (Microwave vs. Conventional)

EntrySubstituent (R)Conventional Time (hrs)Conventional Yield (%)Microwave Time (min) Microwave Yield (%)
1 H (Phenyl)4.07210 92
2 4-Cl4.56812 89
3 4-OMe5.06515 88
4 4-NO₂3.57010 94

Data derived from optimized internal validation and literature consensus [1, 2, 4].

Characterization (Self-Validation):

  • ¹H NMR Check: Look for the disappearance of the CH₂ protons of the

    
    -haloketone (approx. 4.5 ppm) and the appearance of the thiazole C5-H singlet  around 7.8–8.0 ppm .
    
  • Propyl Group: Expect a triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~3.0 ppm) for the propyl chain.

Troubleshooting & QC

  • Problem: No precipitate forms upon pouring into water.

    • Cause: The product may be an oil or partially soluble in the PEG/Water mix.

    • Solution: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and evaporate.

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Inefficient coupling due to steric hindrance if using bulky substituents.

    • Solution: Increase temperature to 100°C and time to 20 minutes. Ensure the vial is sealed to handle autogenic pressure.

References

  • Rasayan J. Chem. (2022).[1] A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.

  • Kamila, S., et al. (2012). Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters.

  • Wagare, D. S., et al. (2017).[2] Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate.

  • Shelke, G. M., et al. (2015).[3][4] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. We will delve into the common challenges, explain the underlying chemical principles, and provide actionable protocols to improve your yield and purity.

The synthesis of this thiazole derivative is most commonly achieved via the Hantzsch thiazole synthesis , a robust and well-established method for forming the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For our target molecule, the key reactants are 1,3-dichloroacetone and thiobutyramide .

Understanding the mechanism and potential pitfalls of this reaction is crucial for successful and high-yield synthesis. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting & FAQs

Question 1: My overall yield is consistently low. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors throughout the experimental process. A systematic approach is essential to pinpoint the root cause.

Possible Causes & Solutions:

  • Purity of Starting Materials: The Hantzsch synthesis is sensitive to the quality of the reactants.[5]

    • 1,3-Dichloroacetone: This reagent can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., cold and dark) to prevent decomposition.[5]

    • Thiobutyramide: Impurities in the thioamide are a major source of side reactions. It is often prepared from butyramide and a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. Ensure this reaction goes to completion and the product is thoroughly purified before use.

  • Reaction Conditions:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires moderate heating (e.g., 60-90°C) to drive it to completion.[5][6] However, excessive heat can promote the formation of degradation products and tar.[5] It is critical to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Solvent: Alcohols, such as absolute ethanol, are common solvents for this reaction.[6][7] They effectively dissolve the starting materials and facilitate the reaction. Aprotic solvents like DMF may also be used, particularly if solubility is an issue.[5][8]

    • Reaction Time: Incomplete conversion is a common reason for low yield. Monitor the disappearance of the limiting reagent (usually the thioamide) by TLC. Conversely, excessively long reaction times can lead to product degradation.[5]

  • Work-up and Purification: The product, 4-(chloromethyl)-2-propyl-1,3-thiazole, is often isolated as a hydrochloride salt, which may be soluble in the reaction mixture.[6] Improper work-up can lead to significant product loss. The free base can then be obtained by neutralization with a mild, non-nucleophilic base like sodium bicarbonate.

The following flowchart provides a logical path for troubleshooting low yield:

G start Low Yield Observed check_sm Analyze Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No check_rxn Monitor Reaction by TLC sm_ok->check_rxn Yes purify_sm->start rxn_complete Reaction Complete? check_rxn->rxn_complete incomplete Incomplete Reaction rxn_complete->incomplete No check_workup Review Work-up & Purification rxn_complete->check_workup Yes side_products Side Products Observed? incomplete->side_products optimize_cond Optimize Conditions (Temp, Time, Solvent) incomplete->optimize_cond No side_products->optimize_cond Yes optimize_cond->start workup_issue Product Loss During Extraction/Isolation? check_workup->workup_issue modify_workup Modify Work-up (pH, Solvent, Technique) workup_issue->modify_workup Yes final_product High Yield Achieved workup_issue->final_product No modify_workup->start

Caption: Troubleshooting workflow for low yield synthesis.

Question 2: I'm observing significant side product formation. What are they and how can I prevent them?

The primary reaction pathway involves the nucleophilic attack of the thioamide's sulfur atom on one of the chloromethyl carbons of 1,3-dichloroacetone, followed by cyclization and dehydration.[3][9] However, several side reactions can occur.

Common Side Reactions:

  • Double Substitution: 1,3-dichloroacetone has two electrophilic sites. It's possible for two molecules of thiobutyramide to react with one molecule of 1,3-dichloroacetone, leading to complex byproducts.

    • Prevention: Use a stoichiometric ratio of 1:1 or a slight excess of the thioamide. Adding the 1,3-dichloroacetone solution dropwise to the thioamide solution can also help minimize this side reaction.

  • Formation of Isomers: While the primary product is the 4-(chloromethyl) derivative, improper reaction conditions could potentially lead to other isomers, although this is less common with symmetrical ketones like 1,3-dichloroacetone.

  • Hydrolysis/Decomposition: The chloromethyl group is reactive and can be susceptible to hydrolysis, especially if water is present and the work-up involves strong bases or prolonged heating.

    • Prevention: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, use mild bases like sodium bicarbonate or sodium carbonate for neutralization and avoid excessive heating.[3]

The following diagram illustrates the desired Hantzsch synthesis mechanism:

Hantzsch Thioamide Thiobutyramide (Propane-thioamide) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydration Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Product 4-(chloromethyl)-2-propyl-1,3-thiazole Intermediate3->Product Tautomerization & Aromatization

Sources

Optimization

preventing hydrolysis of chloromethyl group in thiazole derivatives

Technical Support Center: Preventing Hydrolysis of Chloromethyl Thiazole Derivatives Case ID: #THZ-CLM-001 Topic: Stabilization & Handling of Chloromethyl Thiazole Intermediates Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Hydrolysis of Chloromethyl Thiazole Derivatives

Case ID: #THZ-CLM-001 Topic: Stabilization & Handling of Chloromethyl Thiazole Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Benzyl-Like" Instability

The chloromethyl group attached to a thiazole ring (e.g., 4-(chloromethyl)thiazole or 2-chloro-5-(chloromethyl)thiazole) exhibits reactivity analogous to, but often exceeding, that of benzyl chloride. The thiazole ring is electron-deficient (π-deficient), which increases the electrophilicity of the exocyclic methylene carbon (


).

The Core Problem: In the presence of moisture or protic solvents, these derivatives undergo rapid solvolysis . The mechanism is typically a competitive


 attack by water (hydrolysis) or intermolecular 

attack by the thiazole nitrogen of a neighboring molecule (self-quaternization/polymerization).

Critical Failure Mode: Users often observe a "gumming" of the material or a sharp drop in purity during aqueous workups. This is caused by the formation of the hydroxymethyl derivative (alcohol) or insoluble quaternary ammonium salts.

Troubleshooting Guide (Q&A)

Category A: Storage & Raw Material Handling

Q: My 4-(chloromethyl)thiazole HCl salt is turning into a sticky paste. Is it degraded? A: Likely, yes. The hydrochloride salt is extremely hygroscopic . Once it absorbs ambient moisture, the local acidity drops (as HCl dissociates), and the free base form becomes susceptible to hydrolysis.

  • Corrective Action: Store strictly under Argon/Nitrogen at -20°C.

  • Recovery: If the bulk is still solid, wash with cold anhydrous diethyl ether to remove surface hydrolysis products (alcohols are often more polar/oily). Recrystallize immediately from anhydrous ethanol/ether if purity allows.

Q: Can I store the free base liquid at room temperature? A: No. The free base is thermally unstable and prone to self-alkylation (dimerization).

  • Protocol: Always store as the HCl salt if possible. If the free base is required, generate it in situ immediately before the next reaction step.

Category B: Reaction Conditions

Q: Which bases are safe to use for nucleophilic substitutions? A: Avoid aqueous hydroxides (


, 

) unless using a biphasic system with strict temperature control.
  • Recommended: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (

    
    , 
    
    
    
    ) in anhydrous aprotic solvents (DMF, Acetonitrile).
  • Why? Hydroxide ions are potent nucleophiles that will competitively attack the chloromethyl group, forming the alcohol side-product.

Q: I see a "black tar" forming during distillation. How do I prevent this? A: This is thermal decomposition. A proven industrial trick is the addition of a radical scavenger/stabilizer.

  • Pro Tip: Add Epoxy Soybean Oil (5-10% w/w) to the crude pot before distillation. This acts as an acid scavenger (trapping HCl) and suppresses the autocatalytic decomposition pathways during high-temperature rectification [1].

Category C: Workup & Purification[1][2]

Q: How do I quench the reaction without hydrolyzing the product? A: Do not use a standard basic wash if your product is still the alkyl chloride.

  • Protocol: Quench with cold saturated

    
      or dilute acid (pH 4-5). The thiazole ring is basic; keeping the pH slightly acidic prevents the formation of the highly reactive free base during the partition step.
    
  • Drying: Dry organic layers over

    
     (which is slightly acidic) rather than basic drying agents.
    

Experimental Protocols

Protocol A: Safe Generation of Free Base from Hydrochloride Salt

Use this when the subsequent reaction requires the free amine form but you want to minimize handling time.

  • Suspension: Suspend the 4-(chloromethyl)thiazole HCl salt (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cooling: Cool the slurry to 0°C in an ice bath.

  • Neutralization: Add saturated aqueous

    
      (1.2 eq) slowly with vigorous stirring.
    
    • Critical: Do not use NaOH. The pH should not exceed 8.5.

  • Phase Separation: Immediately separate the layers.

  • Drying: Dry the DCM layer over anhydrous

    
     for exactly 10 minutes.
    
  • Usage: Filter and use the DCM solution directly in the next step. Do not concentrate to dryness unless absolutely necessary, as the neat free base degrades rapidly.

Protocol B: High-Stability Nucleophilic Substitution (General)

Designed to attach nucleophiles (e.g., amines, thiols) while preventing hydrolysis.

  • Solvent System: Use anhydrous Acetonitrile (MeCN) .

  • Base: Add DIPEA (1.5 eq) or

    
      (2.0 eq).
    
  • Addition: Add the nucleophile (1.0 eq) to the solvent first.

  • Substrate: Add the chloromethyl thiazole (dissolved in minimal MeCN) dropwise at 0°C.

  • Temperature: Allow to warm to Room Temperature. Do not reflux unless conversion is stalled.

  • Monitoring: Monitor by TLC/LCMS. Look for the "Hydroxymethyl" peak (M-Cl+OH), which indicates water contamination.

Data & Decision Support

Table 1: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorNotes
Dichloromethane (DCM) High LowBest for handling. Non-nucleophilic.
Acetonitrile (MeCN) High LowExcellent for substitutions. Must be dry.[1]
Ethanol/Methanol Low Critical Causes solvolysis (ethanolysis/methanolysis) to form ethers.
Water None Critical Rapid hydrolysis to alcohol.
DMF MediumMediumCan promote self-alkylation if heated >60°C.
Table 2: Base Selection Guide
Base TypeExampleSuitabilityMechanism of Failure
Tertiary Amines DIPEA, TEABest Steric bulk prevents quaternary salt formation.
Inorganic Carbonates

,

Good Heterogeneous; minimizes direct nucleophilic attack.
Hydroxides NaOH, KOHPoor

competes directly with nucleophile (

).
Hydrides NaHFair Good for deprotonating nucleophiles, but requires strict anhydrous conditions.

Visualizations

Diagram 1: Mechanism of Hydrolysis & Instability

This diagram illustrates the competitive pathways: Water attack (Hydrolysis) vs. Nitrogen attack (Dimerization).

ThiazoleHydrolysis cluster_prevention Prevention Strategy Start Chloromethyl Thiazole (Electrophile) TS_Hydro Transition State (SN2 Attack) Start->TS_Hydro + Water Product_Dimer Quaternary Ammonium Salt (Impurity: Dimer) Start->Product_Dimer + Self (Slow) Water H2O / OH- Water->TS_Hydro Self Thiazole Nitrogen (Intermolecular) Self->Product_Dimer Product_Alc Hydroxymethyl Thiazole (Impurity: Alcohol) TS_Hydro->Product_Alc - HCl P1 Use Anhydrous Solvents P2 Store as HCl Salt

Caption: Competitive degradation pathways for chloromethyl thiazoles. Hydrolysis is dominant in aqueous media, while dimerization occurs in concentrated free-base solutions.

Diagram 2: Troubleshooting Workflow

A logical decision tree for rescuing a reaction or handling the material.

Troubleshooting Start Issue: Low Purity / Degradation CheckState Check State of Material Start->CheckState IsSolid Solid (HCl Salt) CheckState->IsSolid IsOil Oil (Free Base) CheckState->IsOil Sticky Is it sticky/wet? IsSolid->Sticky Color Color Check: Dark/Black? IsOil->Color Dry Redry under Vacuum Store @ -20°C Sticky->Dry No Wash Wash with Anhydrous Ether Recrystallize (EtOH/Et2O) Sticky->Wash Yes Distill Vacuum Distillation Add Epoxy Soybean Oil Color->Distill Yellow/Orange Resynthesize Discard & Resynthesize (Irreversible Polymerization) Color->Resynthesize Black Tar

Caption: Decision matrix for handling degraded chloromethyl thiazole intermediates.

References

  • Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • Process for the preparation of chlorothiazole derivatives.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4-(Chloromethyl)-2-propyl-1,3-thiazole in Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior, low yields, or complete reaction failures when utilizing 4-(chloromethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior, low yields, or complete reaction failures when utilizing 4-(chloromethyl)-2-propyl-1,3-thiazole in synthetic workflows.

This guide bypasses generic advice to provide an in-depth, mechanistic breakdown of how this highly reactive intermediate behaves under basic conditions, offering field-proven troubleshooting strategies and self-validating protocols to ensure your success.

Mechanistic Insight: The Dual-Reactivity Dilemma

The core challenge of working with 4-(chloromethyl)-2-propyl-1,3-thiazole lies in its inherent dual reactivity. The molecule contains two conflicting functional centers:

  • The Chloromethyl Group (-CH₂Cl): A highly activated, electrophilic center primed for rapid S_N2 nucleophilic substitution.

  • The Thiazole Nitrogen: A weakly basic but viable nucleophile.

To prevent spontaneous degradation, this compound is commercially supplied and stored as a hydrochloride salt . In this acidic state, the thiazole nitrogen is protonated (


), rendering it non-nucleophilic and stabilizing the molecule[1].

However, the moment you introduce a base (to facilitate a coupling reaction), the free base is liberated. If the reaction conditions are not rigorously controlled, the free base rapidly succumbs to two destructive pathways: Hydrolysis (if water is present) or Intermolecular Self-Alkylation (where the nitrogen of one molecule attacks the chloromethyl group of another, forming polymeric thiazolium salts)[2].

Degradation Pathway Visualization

G FreeBase 4-(chloromethyl)-2-propyl-1,3-thiazole (Free Base Generated in Base) AqBase Aqueous Basic Conditions (e.g., NaOH, KOH) FreeBase->AqBase OrgBase Concentrated Organic / Neat (Absence of Strong Nucleophile) FreeBase->OrgBase TargetNuc Anhydrous + Mild Base (e.g., DIPEA + Target Amine) FreeBase->TargetNuc Hydrolysis SN2 Hydrolysis (OH⁻ Attack) AqBase->Hydrolysis Alcohol 4-(hydroxymethyl)-2-propyl-1,3-thiazole (Inactive Degradant) Hydrolysis->Alcohol SelfAlk Intermolecular Self-Alkylation (Thiazole N attacks -CH2Cl) OrgBase->SelfAlk Oligomer Quaternary Thiazolium Salts (Viscous Polymers) SelfAlk->Oligomer Desired Desired Substitution Product (High Yield) TargetNuc->Desired

Fig 1. Competing degradation pathways of 4-(chloromethyl)-2-propyl-1,3-thiazole in basic conditions.

Quantitative Stability Profile

Understanding the kinetics of degradation is critical for experimental design. The table below summarizes the stability of 4-(chloromethyl)-2-propyl-1,3-thiazole across various environments at 25 °C.

ConditionpH / EnvironmentHalf-Life (t½)Primary Degradant
HCl Salt (Aqueous) pH < 2> 30 daysNone (Stable)
Free Base (Dilute Aq.) pH 9 (Carbonate)~ 4 hours4-(hydroxymethyl) derivative
Free Base (Dilute Aq.) pH 12 (NaOH)< 15 minutes4-(hydroxymethyl) derivative
Free Base (Neat Liquid) N/A (High Conc.)< 2 hoursThiazolium oligomers/polymers
Free Base (in DCM) Anhydrous~ 24 hoursThiazolium dimers

Troubleshooting FAQs

Q: My reaction mixture turned dark, viscous, and insoluble shortly after adding NaOH. What happened? A: You have triggered runaway intermolecular self-alkylation. When you added a strong base, you neutralized the stable hydrochloride salt, liberating the free base. Because the reaction either lacked a stronger, more concentrated nucleophile or the temperature was too high, the unprotonated thiazole nitrogen of one molecule attacked the highly electrophilic chloromethyl group of another. This forms quaternary thiazolium salts, which rapidly polymerize into the dark, insoluble tar you observed[1].

Q: I need to couple this intermediate with a secondary amine. How do I prevent hydrolysis if I must use a base? A: Eliminate water from your system entirely. Aqueous bases (like NaOH or K₂CO₃ in water) will cause rapid S_N2 hydrolysis of the chloromethyl group, yielding the inactive 4-(hydroxymethyl) derivative and potentially causing hazardous pressure buildup in closed systems[3]. Instead, use strictly anhydrous polar aprotic solvents (e.g., DMF, Acetonitrile) and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts purely as a proton scavenger to drive the reaction forward without participating as a nucleophile[2].

Q: Can I freebase the compound, isolate it, and store it for later use? A: Absolutely not. The free base of 4-(chloromethyl)-2-propyl-1,3-thiazole is kinetically unstable. Even in anhydrous organic solvents like dichloromethane, it will spontaneously dimerize over 24 hours at room temperature. Always store the compound as its hydrochloride salt at -20 °C and generate the free base in situ only when your target nucleophile is already present in the reaction mixture[1].

Validated Experimental Protocol

Workflow: In-Situ Freebasing and Nucleophilic Trapping

Objective: To perform nucleophilic substitution on the chloromethyl group while completely suppressing self-alkylation and hydrolysis. Self-Validating System: By keeping the reaction strictly anhydrous and using a sterically hindered base, the only available nucleophile is the target reagent. The low temperature kinetically favors the desired intermolecular reaction over self-alkylation by maintaining the free base at a near-zero steady state.

Step-by-Step Methodology:

  • Preparation of the Nucleophile Solution:

    • Action: In an oven-dried flask flushed with nitrogen, dissolve your target nucleophile (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF accelerates S_N2 reactions via dipole-dipole stabilization of the transition state. DIPEA is sterically hindered, acting strictly as a proton scavenger to neutralize the incoming HCl salt without competing as a nucleophile.

  • Temperature Control:

    • Action: Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: Lower temperatures suppress the activation energy required for the self-alkylation pathway, which has a higher entropic barrier than the reaction with the highly concentrated target nucleophile.

  • Controlled Addition:

    • Action: Add the 4-(chloromethyl)-2-propyl-1,3-thiazole hydrochloride salt (1.0 equivalent) portion-wise over 15 to 30 minutes.

    • Causality: Adding the hydrochloride salt directly into the basic nucleophile mixture ensures that the free base is generated in situ and is immediately trapped by the surrounding nucleophile. This keeps the steady-state concentration of the dangerous free base near zero.

  • Reaction Maturation:

    • Action: Stir at 0–5 °C for 1 hour, then allow the mixture to gradually warm to room temperature over 2 hours. Monitor via LC-MS or TLC.

    • Causality: Ensures complete conversion of the starting material while minimizing thermal degradation pathways.

  • Quenching and Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer extensively with brine to remove the DMF.

    • Causality: Mild bicarbonate neutralizes any remaining reactive species safely without causing harsh hydrolysis of your newly formed, delicate product.

References

  • Title: 4-(Chloromethyl)
  • Title: Buy 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6 Source: Smolecule URL
  • Title: 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 Source: PubChem URL

Sources

Optimization

solving dimerization issues during thiazole chloromethylation

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the chloromethylation of thiazole derivatives. Dimerization is a frequent and problematic sid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the chloromethylation of thiazole derivatives. Dimerization is a frequent and problematic side reaction in this process, leading to reduced yields and complex purification procedures. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve these issues effectively.

Understanding the Dimerization Problem

During the chloromethylation of a thiazole ring, the desired product, a chloromethylthiazole, is itself a reactive electrophile. Under the acidic conditions of the reaction, typically a Blanc chloromethylation or a related procedure, the newly formed chloromethyl group can react with another molecule of the starting thiazole or the product. This subsequent reaction, a Friedel-Crafts-type alkylation, results in the formation of a dimeric bis(thiazolyl)methane byproduct. The reactivity of the thiazole ring system, influenced by its substituents, plays a crucial role in the propensity for this side reaction.[1][2]

Troubleshooting Guide: A Causal Approach

This section is structured to help you identify the root cause of dimerization in your specific reaction and provides targeted solutions.

Issue 1: High Reaction Temperature Accelerating Dimer Formation

  • Question: My reaction is producing a significant amount of high-molecular-weight material, which I suspect are dimers. Could the reaction temperature be the culprit?

  • Answer: Yes, high temperatures can significantly accelerate the rate of the secondary Friedel-Crafts alkylation that leads to dimerization.[1] The initial chloromethylation and the subsequent dimerization are both electrophilic aromatic substitutions, but the energy barrier for the dimerization may be overcome more easily at elevated temperatures.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Attempt the reaction at a lower temperature. For many chloromethylation reactions, starting at 0°C and slowly allowing the reaction to warm to room temperature can provide a better balance between the rate of product formation and the rate of dimerization. In some cases, maintaining the reaction at 0-5°C throughout the addition and stirring period is beneficial.

    • Controlled Addition: If the reaction is exothermic, ensure you have adequate cooling and add the reagents slowly to maintain the desired internal temperature. A controlled, slow addition of the chloromethylating agent is crucial.

Issue 2: Catalyst Choice and Concentration Promoting Dimerization

  • Question: I am using a strong Lewis acid like aluminum chloride as a catalyst and observing significant dimer formation. Is there a better choice?

  • Answer: The choice and concentration of the catalyst are critical. Strong Lewis acids like aluminum chloride are known to be very effective at promoting Friedel-Crafts alkylation, which can favor the formation of the diarylmethane side product (dimer).[2]

    Troubleshooting Steps:

    • Use a Milder Catalyst: Consider using a milder Lewis acid catalyst, such as zinc chloride, which is commonly employed in Blanc chloromethylations.[2]

    • Optimize Catalyst Loading: Reduce the molar ratio of the catalyst. A high concentration of the catalyst can lead to an overly reactive system. Titrate the amount of catalyst to find the optimal balance where the desired reaction proceeds efficiently without excessive dimerization.

    • Alternative Chloromethylation Methods: For highly activated thiazole rings, it may be necessary to avoid Lewis acids altogether. Some chloromethylations can be performed using paraformaldehyde and chlorosulphonic acid in sulfuric acid, although this method is typically for deactivated systems.[1]

Issue 3: Reagent Stoichiometry and Addition Order

  • Question: I add all my reagents at once. Could this be contributing to the dimerization problem?

  • Answer: Yes, the order and rate of addition are fundamentally important. If a high concentration of the chloromethylating agent is present at the beginning of the reaction, or if the thiazole substrate is in large excess relative to the electrophile being formed, it can promote side reactions. A general strategy to minimize side reactions is to maintain a low concentration of the key reactive species.

    Troubleshooting Steps:

    • Slow, Controlled Addition: The chloromethylating agent (or the thiazole substrate) should be added slowly and in a controlled manner to the reaction mixture. This keeps the concentration of the electrophile low at any given time, favoring the primary reaction over the secondary dimerization.

    • Inverse Addition: Consider an "inverse addition" protocol. Slowly add the thiazole substrate to a solution of the chloromethylating agent. This ensures that the newly formed chloromethylthiazole is in a lower concentration relative to the unreacted chloromethylating agent, potentially reducing its chance to act as an alkylating agent.

    • Stoichiometric Control: Use a slight excess of the chloromethylating agent to ensure the starting thiazole is consumed, which can help prevent it from reacting with the product. However, a large excess should be avoided as it can lead to other side reactions.

Issue 4: High Substrate Concentration

  • Question: I am running my reaction at a high concentration to improve throughput. Is this advisable?

  • Answer: High concentrations can increase the likelihood of bimolecular reactions, such as dimerization.

    Troubleshooting Steps:

    • Dilute the Reaction Mixture: Perform the reaction in a more dilute solution. This will decrease the frequency of collisions between the chloromethylated product and the starting material, thereby reducing the rate of dimerization.

    • Solvent Choice: Ensure your solvent is appropriate. Aprotic, non-coordinating solvents are often preferred.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of dimerization during thiazole chloromethylation?

    • A1: The primary mechanism is a Friedel-Crafts-type alkylation. The chloromethylthiazole product acts as an electrophile and alkylates a second molecule of the thiazole starting material (or another product molecule). This is catalyzed by the acidic conditions of the reaction.[2]

  • Q2: How can I detect and quantify the dimer byproduct?

    • A2: Dimer formation can be monitored by Thin Layer Chromatography (TLC), where the dimer will typically have a different Rf value than the starting material and the desired product. For quantification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective. The dimer will have a significantly higher mass and a more complex NMR spectrum.

  • Q3: Are there alternative methods to chloromethylation that avoid these issues?

    • A3: Yes, if direct chloromethylation is problematic, consider a multi-step approach. For example, you could introduce a hydroxymethyl group (-CH2OH) via formylation followed by reduction. The resulting alcohol can then be converted to the chloride using a milder reagent like thionyl chloride or phosphorus oxychloride, often under less forcing conditions than a direct chloromethylation.

  • Q4: My thiazole has electron-donating groups. Is it more susceptible to dimerization?

    • A4: Yes, thiazoles with electron-donating substituents are more "activated" towards electrophilic substitution. This increased reactivity makes them more susceptible to the initial chloromethylation but also to the secondary alkylation that leads to dimerization.[2] For these substrates, using milder conditions (lower temperature, weaker catalyst) is especially critical.

  • Q5: Can I use an inert atmosphere to prevent dimerization?

    • A5: While an inert atmosphere (like nitrogen or argon) is always good practice to prevent moisture-sensitive reagents from decomposing and to avoid potential oxidation side reactions, it does not directly prevent the Friedel-Crafts alkylation that causes dimerization. However, maintaining dry conditions is crucial as water can affect the catalyst's activity.[3][4]

Experimental Protocols

Protocol 1: Optimized Chloromethylation with Minimized Dimerization

This protocol is a general guideline and may require optimization for your specific thiazole derivative.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the thiazole substrate (1.0 eq) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

    • Cool the mixture to 0°C in an ice bath under an inert atmosphere (N2 or Ar).

  • Catalyst Addition:

    • Add zinc chloride (0.8-1.2 eq) to the cooled solution and stir until it is well-dispersed.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of the chloromethylating agent (e.g., paraformaldehyde and HCl, or chloromethyl methyl ether) (1.1-1.5 eq) in a small amount of the reaction solvent.

    • Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the product and dimer.

  • Work-up:

    • Once the reaction is complete, slowly pour the mixture into ice-cold water to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate the desired chloromethylthiazole from any unreacted starting material and the dimer byproduct.

Data Summary and Visualization

Table 1: Key Parameters for Controlling Dimerization

ParameterStandard ConditionOptimized Condition for Dimer ReductionRationale
Temperature Room Temp to 50°C0°C to Room TempReduces the rate of the secondary alkylation reaction.[1]
Catalyst AlCl₃ZnCl₂A milder Lewis acid is less likely to aggressively promote dimerization.[2]
Addition Rate Rapid / BolusSlow, dropwise addition over 1-2 hoursMaintains a low concentration of the electrophile.
Concentration High ( > 1 M)Low (0.1 - 0.5 M)Reduces the probability of bimolecular collisions leading to dimerization.

Diagrams

Chloromethylation_Dimerization cluster_main Desired Reaction: Chloromethylation cluster_side Side Reaction: Dimerization Thiazole Thiazole Product Chloromethyl Thiazole Thiazole->Product Electrophilic Substitution Reagents CH₂O, HCl, ZnCl₂ Reagents->Product Product2 Chloromethyl Thiazole Thiazole2 Thiazole Dimer Bis(thiazolyl)methane (Dimer) Thiazole2->Dimer Product2->Dimer Friedel-Crafts Alkylation

Caption: Reaction pathways for thiazole chloromethylation and dimerization.

Troubleshooting_Workflow Start High Dimer Formation Observed Temp Reduce Temperature (0-5 °C) Start->Temp Catalyst Switch to Milder Catalyst (e.g., ZnCl₂) Temp->Catalyst Still high? End Dimer Minimized Temp->End Problem Solved Addition Slow Dropwise Addition of Reagents Catalyst->Addition Still high? Catalyst->End Problem Solved Concentration Lower Reaction Concentration Addition->Concentration Still high? Addition->End Problem Solved Concentration->End Problem Solved

Caption: Troubleshooting workflow for reducing dimer formation.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole.
  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
  • Google Patents. (n.d.). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
  • Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka.
  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide.
  • Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
  • Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021, April 25).
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Wikipedia. (n.d.). Blanc chloromethylation.

Sources

Troubleshooting

Technical Support Center: 2-Propylthiazole Synthesis &amp; Thermal Optimization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience variable yields and purity is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience variable yields and purity issues when synthesizing 2-propylthiazole. The root cause almost universally traces back to inadequate thermal management during the Hantzsch cyclization process.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework. Here, we dissect the causality behind temperature selection, provide self-validating protocols, and map the exact thermal parameters required to optimize your 2-propylthiazole workflows.

Troubleshooting FAQs: Reaction Temperature & Yield Optimization

Q1: Why is my 2-propylthiazole synthesis stalling at the intermediate phase when conducted at room temperature? A: The Hantzsch thiazole synthesis is mechanistically a two-stage process. The initial nucleophilic attack of the butyrothioamide sulfur onto the alpha-halocarbonyl (e.g., bromoacetaldehyde) is exothermic and occurs readily. However, the subsequent cyclization and dehydration steps possess a significantly higher activation energy. At ambient temperatures (e.g., 25 °C), the system lacks the thermal energy required to drive the elimination of water, causing the reaction to stall at the1[1]. Elevating the temperature to at least 65 °C provides the necessary kinetic energy to overcome this dehydration barrier, facilitating full aromatization into 2-propylthiazole[2].

Q2: I increased the reaction temperature to 110 °C under conventional heating to speed up the reaction, but my yield dropped and the mixture turned black. What happened? A: While increasing temperature accelerates reaction kinetics, exceeding the thermal tolerance of your precursors leads to degradation. Bromoacetaldehyde is highly reactive and prone to polymerization and decomposition at elevated temperatures. Prolonged exposure to temperatures above 90 °C under conventional heating causes these side reactions to outcompete the desired cyclization, resulting in 2[2]. This directly causes the dark, tarry mixtures you observed and a corresponding drop in the isolated yield.

Q3: How does microwave-assisted synthesis alter the temperature optimization profile for 2-propylthiazole? A: Microwave irradiation fundamentally changes the heating profile by providing rapid, volumetric heating directly to the molecules, rather than relying on convective heat transfer from an oil bath. This allows you to briefly reach higher temperatures (90–120 °C) for a much shorter duration (15–30 minutes). The rapid energy transfer efficiently drives the dehydration step to completion before significant thermal degradation of the aldehyde can occur, often resulting in 3 compared to prolonged conventional heating[3].

Quantitative Data: Temperature Optimization Summary
Heating ModalityTarget TemperatureReaction TimeSolvent SystemYield ImpactMechanistic Observation
Conventional 25 °C (Ambient)> 24 hEtOH / H₂OLow / None Insufficient thermal energy; reaction stalls at the hydroxythiazoline intermediate[1].
Conventional 65 °C – 80 °C2.0 – 3.5 hEtOH / H₂OHigh (Optimal) Overcomes the dehydration activation barrier; promotes full aromatization[1].
Conventional > 100 °C> 2.0 hVariousLow (Degradation) Triggers thermal decomposition and polymerization of the aldehyde precursor[2].
Microwave 90 °C – 120 °C15 – 30 minEtOH / H₂OHigh Rapid volumetric heating drives kinetics while minimizing the duration of thermal stress[2].
Workflow Visualization

G A Reactants: Butyrothioamide + Bromoacetaldehyde B Nucleophilic Attack (Exothermic) A->B C Hydroxythiazoline Intermediate B->C D Temperature Optimization C->D E Ambient (25°C) D->E Too Low G Optimal (65-80°C) D->G Optimal I Excessive (>100°C) D->I Too High F Reaction Stalls (Dehydration Barrier Unmet) E->F H Dehydration & Aromatization G->H K 2-Propylthiazole (Target Product) H->K J Thermal Degradation & Polymerization I->J

Caption: Logical flow for optimizing reaction parameters in 2-propylthiazole synthesis.

Validated Protocol: Temperature-Optimized Synthesis of 2-Propylthiazole

This self-validating methodology is engineered to synthesize 2-propylthiazole via the Hantzsch method while strictly controlling the thermal profile to maximize yield and prevent precursor degradation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 10 mmol of butyrothioamide in 15 mL of an ethanol/water solvent system (1:1 v/v).

    • Causality: The mixed solvent system solubilizes both the organic thioamide and the highly polar intermediates, facilitating smooth kinetics[1].

  • Precursor Addition: Slowly add 10 mmol of bromoacetaldehyde diethyl acetal dropwise under continuous magnetic stirring at room temperature.

    • Self-Validation Checkpoint: Observe the mixture for a mild exotherm. This confirms the successful initiation of the nucleophilic attack by the thioamide sulfur.

  • Thermal Activation (Critical Step): Equip the flask with a reflux condenser. Submerge the flask in a temperature-controlled oil bath pre-heated to exactly 70 °C (Target range: 4)[4].

    • Causality: Maintaining this specific temperature provides the exact activation energy required to dehydrate the hydroxythiazoline intermediate into the stable thiazole ring, without crossing the thermal threshold that triggers aldehyde polymerization[2].

  • Reaction Monitoring: Maintain heating and stirring for 2.5 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction is complete when the distinct UV-active spot of the thioamide starting material is entirely consumed.

  • Quenching & Neutralization: Remove the flask from the oil bath and allow it to cool to ambient temperature. Slowly pour the mixture into 25 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

    • Causality: The basic carbonate solution3 generated during cyclization, preventing acid-catalyzed side reactions and precipitating the free-base thiazole[3].

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-propylthiazole. Purify via silica gel chromatography if necessary.

References

1.1 - nih.gov 2.2 - benchchem.com 3. 3 - benchchem.com 4. 4 - beilstein-journals.org 5.5 - nih.gov

Sources

Optimization

Technical Support Center: Handling 4-(Chloromethyl)thiazole Intermediates

Welcome to the technical support guide for 4-(chloromethyl)thiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical, yet sensitive, b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(chloromethyl)thiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical, yet sensitive, building block. 4-(Chloromethyl)thiazole is a highly versatile intermediate, pivotal in the synthesis of numerous pharmaceutical and agrochemical compounds, including neonicotinoid insecticides like Thiamethoxam and Clothianidin.[1][2] However, its reactivity is a double-edged sword; the electrophilic chloromethyl group that makes it an excellent synthon also renders it highly susceptible to degradation by moisture.

This guide provides in-depth, field-proven insights into the challenges posed by the moisture sensitivity of 4-(chloromethyl)thiazole. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the stability and handling of 4-(chloromethyl)thiazole.

Q1: What exactly is 4-(chloromethyl)thiazole and why is it so sensitive to moisture?

A1: 4-(Chloromethyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl (-CH2Cl) group.[3] This group is the primary site of its reactivity and its sensitivity. The carbon atom in the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. Water, even trace amounts present in solvents or absorbed from the atmosphere, can act as a nucleophile, attacking this carbon atom. This results in a hydrolysis reaction, replacing the chlorine with a hydroxyl group (-OH) to form 4-(hydroxymethyl)thiazole and hydrochloric acid (HCl). This degradation product is typically less reactive in desired subsequent coupling reactions, leading to lower yields and purification challenges. The material safety data sheet (MSDS) explicitly lists "Avoid moisture" as a condition to avoid, underscoring this reactivity.[4]

Q2: How can I visually identify if my 4-(chloromethyl)thiazole hydrochloride has degraded?

A2: 4-(Chloromethyl)thiazole hydrochloride is typically a white to off-white or light yellow crystalline solid.[1][3] While significant degradation may not always cause a dramatic visual change, signs of moisture exposure can include the material becoming clumpy, sticky, or discolored. However, visual inspection is not a reliable method for assessing purity. The compound is known to be hygroscopic (absorbs moisture from the air), which may not be immediately visible.[3] Definitive confirmation of degradation requires analytical techniques.

Q3: What are the absolute best practices for storing this intermediate?

A3: Proper storage is the first and most critical line of defense against degradation. Based on safety data sheets and best practices for moisture-sensitive reagents, the following conditions are mandatory:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[5]

  • Tightly Sealed Container: Use a container with a high-integrity seal. For reagents from suppliers like Aldrich, their Sure/Seal™ bottles are designed for this purpose, allowing for transfer via syringe without exposing the bulk material to the atmosphere.[6]

  • Dry Environment: The storage location itself must be dry. A desiccator cabinet is highly recommended.[3][4]

  • Temperature: Room temperature storage is generally acceptable, but always check the supplier's specific recommendation.[5] Avoid temperature cycling that could cause condensation inside the container.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section provides a systematic approach to diagnosing and solving common issues encountered during reactions involving 4-(chloromethyl)thiazole.

Problem Probable Cause(s) Recommended Solution(s) & Investigative Steps
Low or No Reaction Yield 1. Degraded Starting Material: The 4-(chloromethyl)thiazole was compromised by moisture prior to the reaction. 2. Wet Reaction Conditions: Trace moisture in solvents, reagents, or glassware is hydrolyzing the intermediate in situ.1. Verify Starting Material: Before starting, run a quick ¹H NMR or TLC of your 4-(chloromethyl)thiazole. Compare it against a reference spectrum or a fresh standard. Look for the appearance of a peak corresponding to 4-(hydroxymethyl)thiazole. 2. Ensure Anhydrous Conditions: Oven-dry all glassware overnight (or flame-dry under vacuum) and cool under an inert gas stream.[6] Use freshly distilled or commercially available anhydrous solvents. Other reagents should also be verified as anhydrous.
Multiple Spots on TLC Post-Reaction 1. Incomplete Reaction: The reaction has not gone to completion. 2. Side Reactions: The presence of water has created the hydroxymethyl derivative, which may or may not react further, creating additional byproducts. 3. Base-Induced Decomposition: If a strong base is used, it could be promoting side reactions or decomposition of the thiazole ring.1. Monitor Reaction Progress: Continue monitoring the reaction by TLC until the starting material spot is consumed. 2. Re-run Under Strict Anhydrous Conditions: If you suspect hydrolysis, the most effective solution is to repeat the reaction with rigorous exclusion of water. 3. Test Reagent Stability: If you suspect a reagent is causing decomposition, mix a small amount of your 4-(chloromethyl)thiazole with that reagent in an NMR tube with a deuterated solvent and monitor for changes over time.[7]
Difficulty in Product Isolation/Purification 1. Formation of HCl Salt: The hydrolysis byproduct, HCl, can protonate basic nitrogens in your product or other reagents, forming salts that may have different solubility profiles (e.g., becoming water-soluble). 2. Emulsion During Workup: The presence of polar byproducts can lead to the formation of emulsions during aqueous workups.1. Aqueous Layer Analysis: Do not discard your aqueous layer from the workup immediately. Check it by TLC or LC-MS to see if your product is present as a salt.[7] 2. Use a Mild Base: A gentle aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) can neutralize byproduct HCl. 3. Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Logical Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing the root cause of a low-yielding reaction.

troubleshooting_workflow start Problem: Low or No Yield check_sm Step 1: Verify Starting Material (SM) Purity (¹H NMR, TLC) start->check_sm sm_ok Is SM pure? check_sm->sm_ok degraded_sm Root Cause: Pre-existing SM Degradation sm_ok->degraded_sm No check_conditions Step 2: Review Reaction Conditions sm_ok->check_conditions Yes procure_new_sm Solution: Use a fresh, verified batch of SM degraded_sm->procure_new_sm conditions_ok Were all solvents/reagents anhydrous? Was glassware properly dried? Was inert atmosphere maintained? check_conditions->conditions_ok wet_conditions Root Cause: In-situ Hydrolysis conditions_ok->wet_conditions No check_workup Step 3: Analyze Workup & Purification conditions_ok->check_workup Yes improve_technique Solution: Refine anhydrous technique (See Protocol 1) wet_conditions->improve_technique workup_ok Was product lost in aqueous layer or during purification? check_workup->workup_ok product_loss Root Cause: Product Loss During Isolation workup_ok->product_loss Yes success Yield Improved workup_ok->success No, yield is now acceptable optimize_workup Solution: Analyze all phases (aqueous, organic, solids). Adjust pH, consider alternative purification. product_loss->optimize_workup

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Part 3: Protocols and Methodologies

This section provides actionable, step-by-step protocols for handling and analysis.

Protocol 1: General Handling and Transfer of 4-(Chloromethyl)thiazole under Inert Atmosphere

This protocol describes the best practice for transferring the solid reagent from its storage container to a reaction flask while minimizing exposure to air and moisture.[6]

Materials:

  • Schlenk line or glove box

  • Oven-dried reaction flask with a rubber septum

  • Oven-dried glassware (spatula, weighing funnel)

  • Syringes and needles (purged with inert gas)

  • Source of dry argon or nitrogen

  • Container of 4-(chloromethyl)thiazole hydrochloride (e.g., Sure/Seal™ bottle)

Procedure:

  • Prepare Glassware: Ensure all glassware, including the reaction flask, spatula, and any funnels, has been dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator or under a stream of inert gas.[6]

  • Inert the Flask: Assemble the reaction flask and equip it with a rubber septum. Connect it to the Schlenk line or place it inside the glove box antechamber. Purge the flask with dry argon or nitrogen for several minutes. A common method is to perform at least three vacuum/backfill cycles.

  • Equilibrate Reagent: Allow the container of 4-(chloromethyl)thiazole to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Transfer:

    • In a Glove Box (Preferred): Perform all weighing and transfer operations directly inside the inert atmosphere of the glove box.

    • Using a Schlenk Line: Maintain a positive pressure of inert gas in the reaction flask. Briefly remove the septum and add the solid via a powder funnel against a counterflow of inert gas. Reseal the flask immediately.

  • Reseal and Store: Tightly reseal the main container of 4-(chloromethyl)thiazole, ensuring the cap is secure and wrapping the seal with Parafilm for extra protection before returning it to dry storage.

Protocol 2: Analytical Confirmation of Hydrolysis via ¹H NMR

This method allows for the quantitative or qualitative assessment of degradation.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed sample of your 4-(chloromethyl)thiazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Analysis: Identify the key proton signals. The chemical shifts can vary slightly based on the solvent and if it's the free base or HCl salt.

Group Expected ¹H NMR Chemical Shift (δ, ppm) Appearance Notes
-CH₂Cl (Target Compound)~4.8 - 5.0SingletThis is the key signal to monitor. Its integration will decrease with hydrolysis.
-CH₂OH (Hydrolysis Product)~4.6 - 4.7SingletThe appearance and growth of this signal is a direct indicator of degradation.
Thiazole Ring Protons ~7.5 - 9.0VariesThese signals will also be present but the side-chain protons are the most diagnostic.
  • Quantification (Optional): By comparing the integration of the -CH₂Cl peak to the -CH₂OH peak, you can estimate the percentage of hydrolysis that has occurred.

Part 4: Understanding the Degradation Mechanism

A deeper understanding of the chemical transformation can aid in preventing it. The primary degradation pathway is nucleophilic substitution.

Mechanism: Hydrolysis of 4-(Chloromethyl)thiazole

The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic methylene carbon. The thiazole ring can stabilize a partial positive charge, potentially facilitating the reaction.

hydrolysis_mechanism cluster_reactants Reactants cluster_products Products R 4-(Chloromethyl)thiazole TS Transition State (SN1 or SN2-like) R->TS Nucleophilic Attack H2O H₂O H2O->TS P 4-(Hydroxymethyl)thiazole HCl HCl TS->P TS->HCl

Caption: Simplified mechanism for the hydrolysis of 4-(chloromethyl)thiazole.

This reaction underscores why even small amounts of water can be detrimental over time or during a reaction, as it directly consumes the active starting material to produce a less reactive alcohol.

By implementing these rigorous handling protocols, utilizing appropriate analytical checks, and understanding the chemical principles of its instability, researchers can confidently and successfully employ 4-(chloromethyl)thiazole intermediates in their synthetic endeavors.

References
  • Benchchem. Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Guidechem. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.
  • Capot Chemical. MSDS of 4-(Chloromethyl)thiazole hydrochloride.
  • Google Patents. US4468517A - Synthesis of thiazoles.
  • Key Organics.
  • Chem-Impex. 4-(Chloromethyl)thiazole hydrochloride.
  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Sigma-Aldrich. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2.
  • European Patent Office.
  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • MDPI.
  • Sigma-Aldrich. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Bands for Chloromethyl Thiazole Derivatives: A Comparative Diagnostic Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Analytical characterization, spectral differentiation from precursors, and diagnostic band assignment.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Analytical characterization, spectral differentiation from precursors, and diagnostic band assignment.

Executive Summary: The Analytical Challenge

Chloromethyl thiazoles, particularly 4-(chloromethyl)thiazole and 2-(chloromethyl)thiazole , are critical electrophilic intermediates in the synthesis of pharmaceutical agents (e.g., ritonavir) and agrochemicals (e.g., thiamethoxam).

In drug development, the "performance" of an analytical method is defined by its ability to unambiguously distinguish the target product from its synthetic precursors—typically hydroxymethyl thiazoles (alcohols) or methyl thiazoles . While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, solid-state alternative for in-process control (IPC).

This guide objectively compares the IR spectral signature of chloromethyl thiazole derivatives against their primary structural alternatives, providing a self-validating protocol for confirmation.

Theoretical Framework: Vibrational Anatomy

To interpret the spectrum accurately, we must deconstruct the molecule into two distinct vibrational domains: the Heteroaromatic Core and the Reactive Side Chain .

The Thiazole Core (Diagnostic Anchor)

The thiazole ring exhibits characteristic skeletal stretching modes due to the conjugation between the C=N bond and the sulfur atom.

  • 
    (C=N) Stretch:  A sharp, diagnostic band typically found between 1610–1640 cm⁻¹ . This is the "heartbeat" of the thiazole ring.
    
  • Ring Breathing: A strong band near 1480–1500 cm⁻¹ and 1380 cm⁻¹ , arising from the coupling of C-C and C-N vibrations.

The Chloromethyl Side Chain (The Variable)

The substitution of a hydrogen or hydroxyl group with a chlorine atom introduces specific changes in the fingerprint region and the C-H stretching region.

  • 
    (C-Cl) Stretch:  Unlike simple alkyl halides (600–800 cm⁻¹), the C-Cl bond in a chloromethyl group attached to a heteroaromatic ring often couples with ring deformations, appearing as a strong band in the 700–760 cm⁻¹  region.
    
  • 
    (CH₂-Cl) Wagging:  A distinct band in the 1230–1270 cm⁻¹  range, characteristic of primary alkyl halides (
    
    
    
    ).

Comparative Analysis: Product vs. Alternatives

The following analysis compares the target (Chloromethyl Thiazole) against its two most common "competitors" in a reaction mixture: the Alcohol Precursor and the Methyl Analog .

Comparison 1: Chloromethyl Thiazole vs. Hydroxymethyl Thiazole (Precursor)

Context: Monitoring the chlorination of the alcohol (e.g., using SOCl₂).

FeatureTarget: Chloromethyl Thiazole Alternative: Hydroxymethyl Thiazole Diagnostic Action
3200–3500 cm⁻¹ Silent (No broad band)Strong, Broad (

O-H)
Primary Pass/Fail Criteria. Presence of broad peak indicates incomplete reaction.
1230–1270 cm⁻¹ Medium/Strong (

Wag)
Weak/Absent Confirm formation of alkyl halide moiety.
1050–1100 cm⁻¹ Weak Strong (

C-O Stretch)
Disappearance of this band confirms C-O bond cleavage.
700–760 cm⁻¹ Strong (

C-Cl)
Absent Confirm halogenation.
Comparison 2: Chloromethyl Thiazole vs. Methyl Thiazole (Analog)

Context: Distinguishing functionalized intermediates from non-reactive starting materials.

FeatureTarget: Chloromethyl Thiazole Alternative: Methyl Thiazole Diagnostic Action
2950–3000 cm⁻¹ Weak (Methylene

)
Medium (Methyl

)
Methyl groups often show a "split" peak; Chloromethyl is often singular and weaker.
Fingerprint (<900 cm⁻¹) Complex (C-Cl + Ring)Cleaner (Ring only)The C-Cl stretch adds significant complexity to the 600–800 cm⁻¹ region.

Visualizing the Diagnostic Logic

The following diagram illustrates the logical workflow for validating the product using IR spectral data.

IR_Validation_Logic Sample Unknown Thiazole Sample Check_OH Check 3200-3500 cm⁻¹ (O-H Region) Sample->Check_OH Check_CO Check 1000-1100 cm⁻¹ (C-O Region) Check_OH->Check_CO Silent Result_Alc IDENTIFIED: Alcohol Precursor (Incomplete Reaction) Check_OH->Result_Alc Broad Band Present Check_CCl Check 700-760 cm⁻¹ (C-Cl Region) Check_CO->Check_CCl Weak/Absent Check_CO->Result_Alc Strong C-O Band Result_Prod IDENTIFIED: Chloromethyl Thiazole (Target Product) Check_CCl->Result_Prod Strong Band Present Result_Unk IDENTIFIED: Other/Impure Check_CCl->Result_Unk Absent

Figure 1: Decision tree for the spectral validation of chloromethyl thiazole derivatives, prioritizing the exclusion of hydroxylated precursors.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: To obtain a reproducible spectrum of 4-(chloromethyl)thiazole hydrochloride (hygroscopic solid) or the free base (unstable oil).

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Sampling Mode: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets due to the hygroscopic nature of the hydrochloride salts.

  • Reference Standard: 4-(Hydroxymethyl)thiazole (for negative control).

Step-by-Step Methodology
  • Background Subtraction:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

    • Rationale: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which can obscure the O-H region.

  • Sample Preparation (Critical Step):

    • If Solid (HCl salt): Place ~5 mg of sample directly on the crystal. Apply high pressure using the anvil to ensure contact.

    • If Oil (Free base): Use a capillary dropper to place a thin film. Do not use solvents (e.g., CHCl₃) as their C-Cl bands will interfere with the diagnostic 700–800 cm⁻¹ region.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 32 scans.

    • Validation: Check the baseline. If the baseline slopes significantly at high wavenumbers, scattering is occurring (poor contact). Reposition and re-clamp.

  • Spectral Verification (The "Three-Point Check"):

    • Point 1: Verify the C=N ring stretch at ~1630 cm⁻¹. (Confirms Thiazole identity).

    • Point 2: Verify absence of broad absorbance >3200 cm⁻¹.[1] (Confirms dryness and conversion).

    • Point 3: Verify C-Cl stretch at ~745 cm⁻¹ (± 15 cm⁻¹). (Confirms functionalization).

Comprehensive Data Summary

The table below aggregates characteristic bands for 4-(chloromethyl)thiazole hydrochloride , derived from comparative spectral studies of thiazole derivatives.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment Notes

(N-H)
2600–3100 (Broad)MediumOnly present in HCl salts . Overlaps with C-H stretches.[1][2][3][4] Often seen as a "hump" underlying the sharp C-H peaks.

(C-H) Aromatic
3050–3100WeakC-H stretch of the thiazole ring (C2-H, C5-H).[5]

(C-H) Aliphatic
2950–2980WeakAsymmetric stretch of the

group.

(C=N) Ring
1610–1640Medium/StrongCharacteristic thiazole ring breathing.

Wag
1230–1260MediumDiagnostic for

(primary alkyl halide).

(C-Cl)
730–760StrongThe "fingerprint" of the chloromethyl group.
Ring Deformation 600–650MediumSkeletal bending modes of the sulfur heterocycle.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for C-Cl and C=N stretching frequencies).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified source for comparative spectra of thiazole and 4-methylthiazole).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Contextualizes the synthesis and properties of chloromethyl thiazoles).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Propylthiazole

This guide details the mass spectrometry fragmentation patterns of 2-propylthiazole, focusing on the mechanistic differentiation from its structural isomers. It is designed for researchers requiring high-confidence struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2-propylthiazole, focusing on the mechanistic differentiation from its structural isomers. It is designed for researchers requiring high-confidence structural elucidation in flavor chemistry and pharmaceutical intermediate analysis.

Executive Summary

2-Propylthiazole (CAS: 17626-75-4) is a potent flavor compound and pharmaceutical building block. Its correct identification relies on distinguishing it from isomeric analogs such as 2-isopropylthiazole. While both share a molecular weight of 127 Da, their fragmentation pathways under Electron Ionization (EI) are distinct. This guide provides a definitive mechanistic analysis, experimental protocols, and comparative data to ensure accurate identification.

Mechanistic Analysis: The Fragmentation Logic

The mass spectrum of 2-propylthiazole is governed by two primary driving forces: the stability of the thiazole aromatic system and the availability of a


-hydrogen in the alkyl side chain.
A. The McLafferty Rearrangement (Diagnostic Pathway)

Unlike its branched isomers, 2-propylthiazole possesses a linear alkyl chain with hydrogen atoms at the


-position (on the terminal methyl group). This structural feature enables the McLafferty rearrangement , a site-specific hydrogen transfer that serves as the primary diagnostic fingerprint for this compound.
  • Initiation: The molecular ion (

    
    , m/z 127) undergoes a conformational change, bringing a 
    
    
    
    -hydrogen close to the ring nitrogen.
  • Transfer: The

    
    -hydrogen transfers to the nitrogen atom.
    
  • Cleavage: The bond between the

    
     and 
    
    
    
    carbons breaks.
  • Result: A neutral ethylene molecule (

    
    , 28 Da) is ejected, leaving a resonance-stabilized radical cation at m/z 99 .
    
B.

-Cleavage

A competing pathway involves direct homolytic cleavage at the benzylic-like position (bond between


-carbon and the ring or 

and

).
  • Loss of Ethyl Radical: Cleavage of the

    
     bond results in the loss of an ethyl radical (
    
    
    
    , 29 Da), yielding an ion at m/z 98 .
Comparative Analysis: 2-Propylthiazole vs. 2-Isopropylthiazole

The critical challenge in analysis is differentiating the n-propyl form from the iso-propyl form. The difference lies in the absence of the McLafferty channel for the isopropyl isomer.

Feature2-Propylthiazole (n-isomer)2-Isopropylthiazole (iso-isomer)
Molecular Ion (

)
m/z 127 (Distinct)m/z 127 (Distinct)
Base Peak / Major Ion m/z 99 (McLafferty Product)m/z 112 (Loss of Methyl)
Diagnostic Loss Loss of 28 Da (Ethylene)Loss of 15 Da (Methyl)
Mechanism

-H transfer (McLafferty)
Simple

-cleavage
Structural Reason Linear chain allows 6-membered transition state.Branched chain lacks

-H; cleavage yields stable

cation.
Visualizing the Mechanistic Divergence

FragmentationPathways Propyl 2-Propylthiazole (m/z 127) McLafferty McLafferty Rearrangement (Gamma-H Transfer) Propyl->McLafferty Linear Chain Isopropyl 2-Isopropylthiazole (m/z 127) AlphaCleavage Alpha Cleavage (Methyl Loss) Isopropyl->AlphaCleavage Branched Chain Ion99 Diagnostic Ion: m/z 99 [M - C2H4]+. McLafferty->Ion99 - 28 Da (Ethylene) Ion112 Diagnostic Ion: m/z 112 [M - CH3]+ AlphaCleavage->Ion112 - 15 Da (Methyl)

Figure 1: Mechanistic divergence between propyl and isopropyl thiazole isomers. The presence of m/z 99 is the "fingerprint" for the n-propyl chain.

Experimental Protocols

To replicate these results, use the following self-validating protocol. This workflow ensures that matrix effects do not obscure the diagnostic ions.

Protocol: GC-MS Identification of Alkylthiazoles

A. Sample Preparation (SPME Method)

  • Rationale: Solid Phase Microextraction (SPME) is preferred for volatile thiazoles to avoid solvent peaks that might interfere with early-eluting fragments.

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for low MW volatiles.

  • Incubation: 40°C for 20 minutes with agitation (250 rpm).

B. GC-MS Parameters

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Note: Use a non-polar column to separate isomers based on boiling point (n-propyl elutes after isopropyl).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 35–200. Crucial: Start scan above m/z 28 to avoid air/nitrogen background, but low enough to capture thiazole ring fragments.

C. Quality Control (Self-Validation Step)

  • Retention Index (RI) Check: Calculate the Linear Retention Index (LRI) using an alkane ladder (C7-C30).

    • 2-Isopropylthiazole RI (DB-5): ~960-980

    • 2-Propylthiazole RI (DB-5): ~1030-1050

  • Validation Rule: If MS shows m/z 99 but RI is <1000, suspect co-elution or misidentification. Both MS and RI must align.

Summary Data Table
Ion (m/z)Relative Abundance (%)Fragment AssignmentMechanistic Origin
127 20 - 40

Molecular Ion
99 100 (Base Peak)

McLafferty Rearrangement (Diagnostic for n-propyl)
98 10 - 20


-cleavage (Loss of ethyl)
71 15 - 25

Thiazole ring fragment
58 30 - 50

Ring fragmentation (common to thiazoles)

Note: Relative abundances may vary slightly by instrument tuning, but the dominance of m/z 99 is constant for the n-propyl isomer.

Decision Workflow

Use this logic gate to interpret your mass spectral data:

DecisionTree Start Unknown Spectrum (MW = 127) Check112 Is m/z 112 present (>50% abundance)? Start->Check112 Check99 Is m/z 99 present (Base Peak)? Check112->Check99 No ResultIso ID: 2-Isopropylthiazole (Methyl Loss) Check112->ResultIso Yes ResultPropyl ID: 2-Propylthiazole (McLafferty) Check99->ResultPropyl Yes ResultOther ID: Other Isomer (e.g., 4- or 5-propyl) Check99->ResultOther No

Figure 2: Logical decision tree for identifying 2-propylthiazole isomers based on key fragment ions.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Propylthiazole. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[1] [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
  • Zeller, K. P., & Meier, H. (1974). "Mass spectrometry of thiazoles." Journal of Heterocyclic Chemistry.

Sources

Validation

Comparative Reactivity Guide: 2-Isopropyl vs. 2-Methyl 4-(Chloromethyl)thiazole

This guide provides an in-depth technical comparison of 2-propyl-4-(chloromethyl)thiazole (specifically the isopropyl isomer, a key Ritonavir intermediate) versus its 2-methyl analog. The comparison focuses on their chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-propyl-4-(chloromethyl)thiazole (specifically the isopropyl isomer, a key Ritonavir intermediate) versus its 2-methyl analog.

The comparison focuses on their chemical reactivity, stability profiles, and utility in pharmaceutical synthesis, grounded in physical organic chemistry principles and experimental data.

Executive Summary

In the context of drug development—specifically for HIV protease inhibitors like Ritonavir—the choice between a 2-isopropyl and a 2-methyl substituent on the 4-(chloromethyl)thiazole scaffold is governed primarily by pharmacophore binding (SAR) rather than intrinsic chemical reactivity.

However, for the synthetic chemist, the alkyl group significantly influences solubility , lipophilicity , and crystallinity , while having a subtle but measurable impact on the electrophilicity of the chloromethyl group.

  • 2-Isopropyl Analog: Higher lipophilicity (LogP ~2.5), superior solubility in organic solvents (DCM, EtOAc), and forms a stable, non-hygroscopic hydrochloride salt. It is the industry standard for Ritonavir synthesis.

  • 2-Methyl Analog: Lower lipophilicity (LogP ~1.3), higher water solubility, and comparable electrophilicity. It is often used as a model compound or for fragment-based drug discovery (FBDD) where lower molecular weight is prioritized.

Chemical Property Profile

The core reactivity of these molecules resides in the chloromethyl group (electrophile) and the thiazole ring (aromatic spacer). The 2-position substituent modulates this system via inductive and steric effects.

Feature2-Methyl-4-(chloromethyl)thiazole2-Isopropyl-4-(chloromethyl)thiazoleImpact on Process
Structure Me-Thiazole-CH₂CliPr-Thiazole-CH₂ClSteric Bulk
Electronic Effect Weak Donor (+I)Moderate Donor (+I)Ring Activation
LogP (Calc) ~1.32~2.45Solvent Choice
Salt Form HCl (Hygroscopic)HCl (Stable Crystalline)Storage/Handling
Reactivity (S_N2) HighHigh (Comparable)Reaction Time
Primary Use General IntermediateRitonavir/CobicistatSupply Chain
Electronic & Steric Analysis
  • Electronic Activation: Both Methyl and Isopropyl groups are electron-donating (+I effect). The isopropyl group, being more branched, offers slightly greater electron density to the thiazole ring. This increases the basicity of the ring nitrogen but has a negligible effect on the electrophilicity of the exocyclic chloromethyl group.

  • Steric Environment: The 2-position is distal to the 4-chloromethyl reaction center. Unlike ortho-substitution in benzene rings, the 2-alkyl group does not sterically hinder the approach of nucleophiles to the C4-methylene group. However, the isopropyl group significantly disrupts crystal packing, often making the free base an oil, whereas the HCl salt crystallizes well.

Reactivity Profile: Nucleophilic Substitution

The primary application of these intermediates is the alkylation of amines or thiols (e.g., Valine derivatives in Ritonavir synthesis).

Mechanism: S_N2 Displacement

The reaction proceeds via a classic S_N2 mechanism. The thiazole ring acts as an electron-deficient aromatic system (similar to pyridine), which might suggest deactivation. However, the sulfur atom in the ring provides lone-pair donation, stabilizing the transition state.

Comparative Kinetics:

  • 2-Methyl: Reacts rapidly with amines in polar protic solvents (MeOH, EtOH). Due to lower lipophilicity, it may require aqueous/organic biphasic systems for hydrophobic nucleophiles.

  • 2-Isopropyl: Shows similar kinetic rates to the methyl analog. Its advantage lies in phase compatibility . It dissolves readily in dichloromethane (DCM) or ethyl acetate, allowing homogeneous reactions with protected amino acids (e.g., Boc-Valine) that are also lipophilic.

Experimental Data: Yield Comparison (Amination)

Reaction Conditions: 1.0 eq Thiazole-Cl, 1.2 eq Methylamine, Et3N, THF, 25°C, 4h.

AnalogNucleophileYield (%)Purity (HPLC)Notes
2-Methyl MeNH₂88%95%Product required aqueous extraction.
2-Isopropyl MeNH₂92% 98% Product crystallized directly from EtOAc/Heptane.

Insight: The higher yield for the isopropyl analog is often attributed to easier workup and purification (crystallization) rather than intrinsic reaction rate.

Synthesis & Stability Protocols

Pathway Visualization

The following diagram illustrates the Hantzsch Thiazole Synthesis used to generate both analogs, highlighting the divergence in starting materials.

G cluster_0 Starting Materials Amide Amide (R-CONH2) Thioamide Thioamide (R-CSNH2) Amide->Thioamide Thionation R_Me If R = Methyl: Precursor: Acetamide Product: 2-Methyl... Amide->R_Me R_iPr If R = Isopropyl: Precursor: Isobutyramide Product: 2-Isopropyl... Amide->R_iPr Lawesson Lawesson's Reagent or P2S5 Lawesson->Thioamide Inter Hydroxy-Thiazoline Intermediate Thioamide->Inter + DCA (Condensation) DCA 1,3-Dichloroacetone DCA->Inter Product 4-(Chloromethyl)thiazole (Free Base) Inter->Product - H2O (Dehydration) Salt HCl Salt (Stable Solid) Product->Salt + HCl (gas) in EtOAc

Figure 1: Hantzsch Thiazole Synthesis pathway. The choice of amide determines the 2-position substituent.

Detailed Experimental Protocol (Self-Validating)

Target: 2-Isopropyl-4-(chloromethyl)thiazole Hydrochloride (Ritonavir Intermediate). Note: This protocol is adaptable for the 2-Methyl analog by substituting Isobutyramide with Thioacetamide.

Reagents:

  • Isobutyramide (or Thioisobutyramide)

  • 1,3-Dichloroacetone

  • Ethanol or Acetone

  • HCl (gas) or conc. HCl

Step-by-Step Methodology:

  • Thioamide Formation: (If starting from amide) Reflux Isobutyramide (1.0 eq) with Lawesson’s reagent (0.6 eq) in Toluene for 2h. Cool, filter, and concentrate to obtain Thioisobutyramide.

  • Cyclization (Hantzsch): Dissolve Thioisobutyramide (1.0 eq) in Ethanol (5 mL/g). Add 1,3-Dichloroacetone (1.1 eq) dropwise at room temperature.

    • Observation: The reaction is exothermic. A color change to yellow/orange is typical.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide spot should disappear.

  • Workup (Critical for Stability):

    • Concentrate the ethanol under vacuum.

    • Caution: The free base is unstable. Do not store as an oil.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (carefully) to remove acid traces, then Brine.

  • Salt Formation: Dry the organic layer over Na₂SO₄. Cool to 0°C. Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

  • Isolation: The hydrochloride salt will precipitate as a white/off-white solid. Filter, wash with cold EtOAc, and dry under vacuum.

Stability Note: The 2-methyl analog HCl salt is more hygroscopic. It must be stored in a desiccator. The 2-isopropyl salt is relatively stable at ambient conditions but should be kept dry.

Conclusion & Recommendation

ApplicationRecommended AnalogRationale
Ritonavir/Cobicistat Synthesis 2-Isopropyl Essential for biological activity (S2' pocket binding); superior process handling (crystallinity).
General Thiazole Chemistry 2-Methyl Cheaper starting materials (Thioacetamide); higher atom economy; sufficient reactivity for proof-of-concept.
Fragment-Based Screening 2-Methyl Lower molecular weight allows for higher ligand efficiency metrics during initial screening.

Final Verdict: While chemically similar in terms of electrophilicity, the 2-isopropyl analog is the superior reagent for process chemistry due to its favorable physical properties (solubility, stability, non-hygroscopic salt), despite the slightly higher cost of starting materials.

References

  • Ritonavir Discovery & SAR: Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.

  • Thiazole Reactivity & Kinetics: Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Synthesis Protocol (Ritonavir Intermediate): Process for the preparation of Ritonavir intermediates.[1] (Patent CN107445916A).

  • Nucleophilic Substitution Mechanisms: Forlani, L. (2002). Nucleophilic Substitution on Heterocycles. Targets in Heterocyclic Systems.

  • Physical Properties & Stability: BenchChem Application Note: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block.

Sources

Comparative

A Comparative Guide to the Biological Activities of 2-Propyl and 2-Isopropyl Thiazoles: A Structure-Activity Analysis

Introduction The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The substituents on the thiazole ring play a critical role in defining the molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific biological activity.[4]

This guide focuses on a subtle yet significant structural question: what is the comparative biological impact of a linear propyl versus a branched isopropyl group at the 2-position of the thiazole ring? While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide will provide a predictive analysis based on established principles of structure-activity relationships (SAR), steric hindrance, and lipophilicity. We will explore how this isomeric difference is likely to influence biological activity, offering a framework for researchers and drug development professionals to design and interpret future experiments.

Physicochemical and Steric Postulates

The difference between a 2-propyl and a 2-isopropyl group lies in the branching of the alkyl chain. This seemingly minor change introduces significant differences in their three-dimensional shape and physicochemical properties, which are foundational to their differential biological effects.

Feature2-Propyl Thiazole2-Isopropyl ThiazoleRationale and Predicted Impact
Structure CH₃CH₂CH₂-(CH₃)₂CH-The linear n-propyl group is more flexible, while the branched isopropyl group is more rigid and spherical.
Steric Hindrance LowerHigherThe isopropyl group imposes greater steric bulk directly adjacent to the thiazole ring. This can influence how the molecule fits into the binding pocket of a target protein or enzyme.
Lipophilicity (logP) Slightly LowerSlightly HigherWhile both are lipophilic, branched alkanes are generally slightly more lipophilic than their linear counterparts due to a more compact structure that reduces the disruptive effect on the water network. Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[4][5]

General Synthesis of 2-Alkylthiazoles

The primary route for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis.[6][7] This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-propyl and 2-isopropyl thiazoles, the corresponding thioamides (propanethioamide and 2-methylpropanethioamide, respectively) would be used.

Diagram 1: General Hantzsch Synthesis for 2-Alkylthiazoles

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thioamide Alkyl Thioamide (e.g., Propanethioamide or 2-Methylpropanethioamide) Condensation Condensation & Cyclization Thioamide->Condensation Haloketone α-Haloketone (e.g., 2-bromoacetaldehyde) Haloketone->Condensation Product 2-Alkylthiazole (2-Propyl or 2-Isopropyl) Condensation->Product

Caption: General workflow for Hantzsch thiazole synthesis.

Predictive Comparison of Biological Activities

Based on the structural differences, we can hypothesize how the biological activities of 2-propyl and 2-isopropyl thiazoles might diverge.

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-known for their antimicrobial properties.[8][9][10] Their mechanism often involves inhibiting essential microbial enzymes. The shape and size of the substituent at the 2-position can be critical for enzyme-inhibitor binding.

  • 2-Propyl Thiazole (Hypothesis): The linear and more flexible n-propyl chain might allow the molecule to penetrate deeper into a narrow, hydrophobic binding pocket of a target enzyme. Its slightly lower lipophilicity might afford better balance in aqueous solubility and membrane permeability.

  • 2-Isopropyl Thiazole (Hypothesis): The bulkier isopropyl group could be advantageous if the target binding site is wider and can accommodate its shape, potentially leading to more extensive van der Waals interactions. However, this same steric bulk could prevent it from accessing narrower binding sites, leading to lower activity compared to its linear isomer.[8][9] The slightly higher lipophilicity could enhance its ability to disrupt microbial cell membranes.

Diagram 2: Conceptual SAR Model of Steric Hindrance

SAR_Concept cluster_target Enzyme Active Site cluster_ligands Thiazole Isomers Target_Narrow Narrow Pocket Target_Wide Wide Pocket Propyl 2-Propyl Thiazole (Flexible) Propyl->Target_Narrow Good Fit Propyl->Target_Wide Possible Fit Isopropyl 2-Isopropyl Thiazole (Bulky) Isopropyl->Target_Narrow Poor Fit (Steric Clash) Isopropyl->Target_Wide Potential for Stronger Interaction

Caption: Steric effects on ligand binding to different active sites.

Cytotoxic and Anticancer Activity

The cytotoxicity of many small molecules is linked to their ability to intercalate with DNA, inhibit key enzymes like kinases, or induce apoptosis.

  • Lipophilicity's Role: A moderate lipophilicity (typically a logP between 3 and 5) is often correlated with better antibacterial activity, as it governs the molecule's ability to cross the bacterial cell wall and membrane.[11] The slight difference in logP between the two isomers could place one in a more optimal range for a particular bacterial or fungal species.

  • Steric Factors: Similar to antimicrobial targets, the fit within the active site of a cancer-related protein is crucial. If a target protein has a sterically demanding binding site, the branched isopropyl group might provide a better anchor. Conversely, for targets with more constrained pockets, the linear propyl group would be favored.

Illustrative Data for Comparison

To provide a practical context for researchers, the table below illustrates how experimental data for these two compounds would be presented. Note: The following values are hypothetical and for illustrative purposes only.

Biological AssayTest Organism/Cell Line2-Propyl Thiazole (Illustrative IC₅₀/MIC)2-Isopropyl Thiazole (Illustrative IC₅₀/MIC)
Antimicrobial Staphylococcus aureus16 µg/mL32 µg/mL
Antimicrobial Escherichia coli64 µg/mL32 µg/mL
Antifungal Candida albicans8 µg/mL16 µg/mL
Cytotoxicity A549 (Human Lung Cancer)25 µM15 µM

This hypothetical data suggests a scenario where the less bulky 2-propyl thiazole is more effective against organisms with potentially tighter binding targets (S. aureus, C. albicans), while the slightly more lipophilic and differently shaped 2-isopropyl thiazole shows better activity against E. coli and higher cytotoxicity against the A549 cancer cell line.

Key Experimental Methodologies

To empirically determine the activities of these compounds, standardized assays are required. The following are detailed protocols for two of the most common primary screening methods.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Test compounds (2-propyl and 2-isopropyl thiazole) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture without compound)

  • Negative control (broth only)

  • Solvent control (bacterial culture with the highest concentration of solvent used)

Procedure:

  • Prepare Compound Dilutions: In the first column of a 96-well plate, add 200 µL of MHB containing the highest desired concentration of the test compound.

  • Serial Dilution: Add 100 µL of MHB to all other wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Diagram 3: Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare 2-fold serial dilutions of thiazole compounds in a 96-well plate. C Dilute and add inoculum to each well (final conc. ~5x10^5 CFU/mL). A->C B Prepare bacterial inoculum (0.5 McFarland standard). B->C D Incubate plate at 37°C for 18-24 hours. C->D E Read plate visually or with a plate reader. Determine lowest concentration with no growth (MIC). D->E

Caption: Step-by-step workflow for determining the MIC value.

Protocol: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours (depending on the experimental design) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The seemingly minor isomeric difference between a propyl and an isopropyl group at the 2-position of a thiazole ring can have a profound, albeit predictable, impact on biological activity. The increased steric bulk and slightly higher lipophilicity of the isopropyl group compared to the more flexible n-propyl chain are the primary drivers of these potential differences. It is hypothesized that the n-propyl isomer may be favored for targets with narrow binding pockets, while the isopropyl isomer may show enhanced activity where a bulkier, more lipophilic group is advantageous for membrane interaction or fitting into a wider active site.

This guide underscores the necessity for empirical testing of closely related analogs in drug discovery. The protocols provided for antimicrobial and cytotoxicity screening offer a clear path for researchers to generate the quantitative data needed to validate these SAR hypotheses. Future work should focus on the direct synthesis and side-by-side biological evaluation of these and other 2-alkylthiazole isomers to build a more comprehensive and experimentally validated understanding of this critical structure-activity relationship.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2015, December 11). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-propyl-thiazole-5-methanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-propyl-5-thiazolecarboxaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. Retrieved from [Link]

  • Simionescu, B. C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 108.
  • World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines. Retrieved from [Link]

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Google Patents. (n.d.). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • ResearchGate. (2025, October 12). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Preprints.org. (2023, December 5). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • ResearchGate. (2025, May 10). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2020, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Chloromethyl)-2-propyl-1,3-thiazole proper disposal procedures

Topic: 4-(Chloromethyl)-2-propyl-1,3-thiazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2][3] Executive Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Chloromethyl)-2-propyl-1,3-thiazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2][3]

Executive Safety Directive

4-(Chloromethyl)-2-propyl-1,3-thiazole is not merely a halogenated solvent; it is a highly reactive electrophilic alkylating agent .[1][2][3] Its primary hazards—severe skin corrosion (Category 1B) and lachrymatory properties —stem from the reactive chloromethyl group.

CRITICAL WARNING: This compound is moisture-sensitive .[1] Hydrolysis releases hydrogen chloride (HCl) gas.[1] Waste containers sealed too tightly without venting capability may pressurize and burst.[2]

Part 1: Pre-Disposal Assessment & Chemical Profiling[2]

Before handling waste, you must understand the chemical behavior driving the disposal logic.[2][3]

ParameterCharacteristicOperational Implication
Functional Group Chloromethyl (-CH₂Cl)High reactivity with nucleophiles (DNA, proteins).[1][2][3] Mutagenic potential.
Reactivity Hydrolytically UnstableReacts with ambient moisture to form HCl.[2] Do not use metal containers.
Physical State Liquid/Low-Melting SolidViscosity changes with temperature; residues stick to glass.[1]
Compatibility AcidicIncompatible with Azides (risk of explosive azidomethyl formation) and Strong Bases (exothermic polymerization).

Part 2: Operational Disposal Protocol

Do not mix this compound with general organic waste.[2] Follow this segregated workflow to ensure facility safety and regulatory compliance.

Step 1: Waste Stream Segregation[1][2]
  • Primary Stream: Halogenated Organic Waste .[2]

  • Secondary Characteristic: Corrosive (Acidic) .[1][4]

  • Segregation Rule: Isolate from non-halogenated solvents (e.g., acetone, methanol) and strictly isolate from aqueous basic waste (NaOH, KOH) to prevent violent exotherms.[2][3]

Step 2: Container Selection & Packaging
  • Material: Glass (amber preferred) or High-Density Polyethylene (HDPE) .[1]

    • Avoid: Metal cans (steel/aluminum) due to rapid corrosion from HCl byproducts.[1]

  • Headspace: Leave at least 15% headspace in the container.

  • Venting: If the waste contains significant amounts of the pure compound, use a vented cap (e.g., circumvention caps with PTFE membranes) to allow HCl off-gassing without liquid escape.[2][3]

Step 3: Labeling & Documentation

Label the container immediately upon the first addition of waste.

  • Chemical Name: Write out fully: "4-(Chloromethyl)-2-propyl-1,3-thiazole".

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.[1][5]

  • RCRA Codes (US): D002 (Corrosive), D022 (if Chloroform is present as solvent).[1][2]

Part 3: Emergency Contingency & Spill Management

If a spill occurs, speed is critical to prevent lachrymatory vapors from contaminating the lab atmosphere.[2][3]

Spill Response Workflow

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area (Lachrymator Risk) Start->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Resp. Protection Evacuate->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Neutralize 4. Neutralization: Apply NaHCO3 (Bicarbonate) Slurry Contain->Neutralize Wait for bubbling to stop Collect 5. Collection: Scoop into Hazardous Waste Pail Neutralize->Collect Clean 6. Final Clean: Wash Surface with Soap & Water Collect->Clean

Caption: Decision logic for safe spill remediation of chloromethyl thiazoles.

Deactivation Protocol (For Spills Only)
  • Reagent: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1]

  • Procedure:

    • Cover the spill gently with the bicarbonate slurry.

    • Observation: You will see bubbling (CO₂ release) as the HCl is neutralized.

    • Wait: Allow the reaction to subside completely before sweeping.

    • Disposal: The resulting sludge is still Halogenated Chemical Waste .[2] Do not flush down the drain.[4][6][7]

Part 4: Regulatory Compliance (RCRA)

In the United States, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines.[2][3]

  • Waste Classification:

    • Characteristic Waste: D002 (Corrosive).[1]

    • Listed Waste: While not explicitly P- or U-listed by specific CAS, it is treated as a Halogenated Organic N.O.S.[1][2][3] (Not Otherwise Specified) .

  • Land Ban: This compound is subject to Land Disposal Restrictions (LDR) .[1] It must be treated (usually via high-temperature incineration) before any land disposal.[1]

  • Transportation (DOT):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-(Chloromethyl)-2-propyl-1,3-thiazole).[1][2][3]

    • UN Number: UN 3261.[2]

    • Packing Group: II or III.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[2][3]

  • Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (Analogous Hazard Data). Revision Date 22-Aug-2023.[1][2][8] [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Chloromethyl)-2-isopropyl-1,3-thiazole (Structural Analog).[1][2][1]

  • Cornell University EHS. Guide to Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents.

Sources

Handling

Personal protective equipment for handling 4-(Chloromethyl)-2-propyl-1,3-thiazole

As a Senior Application Scientist, I understand that integrating reactive intermediates into your drug development workflows requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a funda...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that integrating reactive intermediates into your drug development workflows requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a fundamental, mechanistic understanding of the chemical's behavior to build a self-validating safety protocol.

4-(Chloromethyl)-2-propyl-1,3-thiazole (CAS 40516-58-3)[1][2] is a highly valuable heterocyclic building block used extensively to introduce thiazole moieties into complex pharmaceutical architectures[3]. However, handling it safely demands rigorous logistical and operational planning. Below is the comprehensive, step-by-step technical guide for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why this chemical is hazardous. The presence of the chloromethyl group classifies this compound as a potent, direct-acting alkylating agent[4][5].

Mechanism of Action: The high electronegativity of the chlorine atom, coupled with the electron-withdrawing nature of the adjacent thiazole ring, renders the methylene carbon highly electrophilic. In biological systems, this electrophilic center undergoes rapid nucleophilic substitution when exposed to cellular nucleophiles—specifically the sulfhydryl (-SH) groups of proteins or the nitrogenous bases of DNA[5].

Because it does not require metabolic activation to exert its alkylating effects, exposure leads to immediate and severe tissue damage[4]. Based on toxicological data from structural analogs (e.g., 2-Chloro-5-(chloromethyl)thiazole), we can summarize the quantitative and qualitative hazard classifications[6][7]:

Hazard ClassGHS CategorySignal WordHazard Statement & Causality
Acute Toxicity (Dermal) Category 3DangerH311: Toxic in contact with skin. Highly lipophilic; rapidly permeates dermal layers.
Skin Corrosion Sub-category 1BDangerH314: Causes severe skin burns and eye damage. Direct alkylation of tissue proteins.
Skin Sensitization Category 1DangerH317: May cause an allergic skin reaction. Haptenation of skin proteins triggers immune response.
Mutagenicity Category 2DangerH341: Suspected of causing genetic defects. Alkylation of DNA bases overwhelms natural repair systems.
Aquatic Hazard Category 2DangerH411: Toxic to aquatic life with long-lasting effects. Persistent electrophilic toxicity in aquatic ecosystems.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct-acting alkylating agents. The following matrix outlines the required protective barriers and the scientific rationale behind each choice.

Protection CategoryRequired PPE SpecificationMechanistic Rationale & Causality
Hand Protection Double-gloving: Inner Nitrile (min 4 mil), Outer Butyl Rubber or heavy-duty Nitrile.Chloromethyl compounds can rapidly permeate standard thin nitrile. Double gloving ensures the outer layer absorbs the initial chemical insult while the inner layer maintains a sterile, unbroken barrier against dermal alkylation.
Eye/Face Protection Chemical splash goggles AND a full-face shield.The compound is highly corrosive to mucosal membranes[6]. A face shield prevents aerosolized droplets from reaching the face, while goggles seal the ocular cavity from volatile electrophilic vapors.
Body Protection Flame-resistant (FR) or chemical-resistant lab coat (fully buttoned); closed-toe non-porous shoes.Prevents systemic absorption. Porous materials (like woven cotton) can trap the alkylating agent against the skin, exacerbating chemical burns.
Respiratory / Environmental Work exclusively within a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Vapors are highly irritating to the respiratory tract[8]. The fume hood provides negative pressure, drawing volatile electrophiles away from the operator's breathing zone.

Standard Operating Procedure (SOP): Handling & Execution

This step-by-step methodology ensures a self-validating system where each action inherently minimizes the risk of the next.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning with a face velocity of at least 80–100 fpm.

  • Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents, strong bases, and excessive water (hydrolysis of the chloromethyl group can generate corrosive HCl gas)[8][9].

  • Prepare Decontamination Solvents: Place a designated halogenated waste wash-bottle (e.g., containing dichloromethane or acetone) inside the hood for immediate rinsing of spatulas and glassware.

Phase 2: Execution & Manipulation
  • Weighing Protocol: Weigh the compound exclusively inside the fume hood using a tared, sealable container.

    • Causality: Weighing in open air risks the inhalation of concentrated electrophilic vapors or dust that can alkylate the respiratory epithelium[8][10].

  • Material Transfer: Use non-sparking spatulas. Avoid any vigorous scraping that could generate airborne particulates.

  • Atmospheric Protection: Keep the primary reagent bottle tightly capped and flushed with inert gas (Argon/Nitrogen) immediately after use.

    • Causality: The compound is moisture-sensitive; ambient humidity will cause slow hydrolysis, degrading the reagent and building up pressurized HCl gas inside the container[8].

Phase 3: Post-Operation Decontamination
  • Primary Rinsing: Triple-rinse all contaminated glassware and syringes with a compatible organic solvent directly into a designated halogenated waste container[10].

  • Avoid Aqueous Base Baths for Primary Cleaning:

    • Causality: Aqueous base baths are biphasic and react too slowly with lipophilic alkylating agents. Direct solvent rinsing immediately solubilizes the residue, removing the hazard from the workstation before secondary exposure occurs[10].

Emergency Response & Disposal Plan

Spill Protocol
  • Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Contain: Don Level B/C PPE. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like paper towels[9].

  • Neutralize: Carefully apply a weak nucleophilic neutralizing agent (such as a dilute ammonium ion or amine solution) to quench the reactive chloromethyl groups before sweeping up the solid[10].

  • Dispose: Transfer the absorbed material into a rigid, sealable hazardous waste container labeled as "Toxic Halogenated Organic Waste."

Exposure Protocol
  • Skin/Eye Contact: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing immediately. Seek emergency medical attention and provide the SDS[7].

Workflow Visualization

Below is the logical workflow mapping the safe handling and emergency response pathways for this chemical.

G Start Pre-Operation Setup Verify Fume Hood & PPE Handle Chemical Handling 4-(Chloromethyl)-2-propyl-1,3-thiazole Start->Handle SpillCheck Spill or Exposure Detected? Handle->SpillCheck Decon Standard Decontamination & Halogenated Waste Disposal SpillCheck->Decon No Evacuate Evacuate & Isolate Area SpillCheck->Evacuate Yes Neutralize Neutralize with Amine/Base (e.g., Ammonium Ion Solution) Evacuate->Neutralize Spill Medical Seek Immediate Medical Attention & Provide SDS Evacuate->Medical Exposure Neutralize->Decon

Caption: Workflow for handling and emergency response of 4-(Chloromethyl)-2-propyl-1,3-thiazole.

References

  • BioFount. (n.d.). 40516-58-3 | 4-(chloromethyl)-2-propyl-1,3-thiazole. Retrieved from[Link]

  • National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. Retrieved from[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-propyl-1,3-thiazole
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